molecular formula C12H18N2O2 B1422877 N,N-Diethyl-3-nitro-benzeneethanamine CAS No. 932405-32-8

N,N-Diethyl-3-nitro-benzeneethanamine

Cat. No.: B1422877
CAS No.: 932405-32-8
M. Wt: 222.28 g/mol
InChI Key: MGOKLRJHSRUNBC-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-nitro-benzeneethanamine is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Diethyl-3-nitro-benzeneethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-3-nitro-benzeneethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-diethyl-2-(3-nitrophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-13(4-2)9-8-11-6-5-7-12(10-11)14(15)16/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKLRJHSRUNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70711691
Record name N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932405-32-8
Record name N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70711691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical & Synthetic Profile: N,N-Diethyl-3-nitro-benzeneethanamine

[1]

Executive Summary

N,N-Diethyl-3-nitro-benzeneethanamine (CAS 932405-32-8) represents a specialized class of phenethylamine derivatives utilized primarily as a high-value intermediate in the synthesis of bioactive indole alkaloids, specifically analogs of the dopamine agonist Ropinirole .

Unlike its aniline counterparts, this compound features an ethyl spacer between the aromatic ring and the nitrogen center, preserving the basicity of the amine while introducing the unique electronic influence of the meta-nitro group. This guide provides a definitive analysis of its physicochemical behavior, a robust synthetic protocol designed to preserve the nitro moiety, and critical analytical standards for quality assurance.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The compound consists of a benzene ring substituted at the 3-position (meta) with a nitro group and at the 1-position with a 2-(diethylamino)ethyl chain. The meta positioning is critical; it directs subsequent cyclization reactions (e.g., in indole synthesis) differently than ortho or para isomers.

Attribute Detail
IUPAC Name N,N-Diethyl-2-(3-nitrophenyl)ethanamine
Common Synonyms 3-Nitro-phenethyl-diethylamine; N,N-Diethyl-3-nitro-phenethylamine
CAS Number 932405-32-8
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
SMILES CCN(CC)CCC1=CC(=CC=C1)[O-]
InChI Key Unique identifier required for database integration (Predicted).[1][2][3][4]

Physicochemical Profile

The following data aggregates predicted values based on quantitative structure-property relationship (QSPR) models calibrated against the parent phenethylamine core.

Thermodynamic & Solubility Parameters
PropertyValue (Predicted/Observed)Scientific Context
Physical State Viscous Oil (Free Base)The asymmetry and flexible ethyl chains prevent efficient crystal packing. The HCl salt is a crystalline solid.
Boiling Point ~315–325 °C (760 mmHg)High BP due to dipolar nitro group interactions. Distillable only under high vacuum (<1 mmHg).
pKa (Base) 9.2 ± 0.3The ethyl spacer insulates the amine from the electron-withdrawing nitro group. It remains a strong base, comparable to triethylamine.
LogP (Lipophilicity) 2.6 ± 0.2Moderately lipophilic. The nitro group (-0.3 log units) lowers the lipophilicity of the diethyl-phenethyl skeleton (~2.9).
Solubility Organic: High (DCM, EtOAc)Aqueous: Low (<1 mg/mL)As a free base, it partitions into organics. At pH < 7, it protonates and becomes highly water-soluble.
Electronic Implications

The meta-nitro group exerts a strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) on the aromatic ring, deactivating it toward electrophilic aromatic substitution. However, the homobenzylic amine nitrogen is insulated; its lone pair remains available for protonation or nucleophilic attack, making this compound a stable "masked" precursor for reductive cyclizations.

Synthetic Methodology (S_N2 Pathway)

Objective: Synthesize N,N-Diethyl-3-nitro-benzeneethanamine without reducing the nitro group. Challenge: Standard reductive amination (e.g., using NaBH₄ or catalytic hydrogenation) risks reducing the nitro group to an amine or hydroxylamine. Solution: A direct Nucleophilic Substitution (

Reaction Workflow

SynthesisWorkflowStart3-Nitrophenethyl AlcoholBrominationStep 1: Bromination(PBr3, DCM, 0°C)Start->BrominationActivationBromideIntermediate:3-Nitrophenethyl BromideBromination->BromideSubstitutionAminationStep 2: Amination(HN(Et)2, K2CO3, MeCN, Reflux)Bromide->Amination+ DiethylamineProductTarget:N,N-Diethyl-3-nitro-benzeneethanamineAmination->ProductAlkylation

Figure 1: Selective synthesis pathway avoiding nitro-reduction.

Detailed Protocol

Step 1: Preparation of 3-Nitrophenethyl Bromide

  • Reagents: 3-Nitrophenethyl alcohol (1.0 eq), Phosphorus tribromide (PBr₃, 0.4 eq), DCM (anhydrous).

  • Procedure: Cool alcohol/DCM solution to 0°C. Add PBr₃ dropwise (exothermic). Stir at RT for 2 hours.

  • Workup: Quench with ice water. Extract with DCM. Wash with NaHCO₃. Dry (MgSO₄) and concentrate.[5]

  • Checkpoint: Verify disappearance of broad OH stretch (3300 cm⁻¹) in IR.

Step 2: N-Alkylation (The Core Reaction)

  • Reagents: 3-Nitrophenethyl bromide (1.0 eq), Diethylamine (3.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).

  • Setup: Flame-dried round bottom flask with reflux condenser.

  • Execution: Dissolve bromide in MeCN. Add K₂CO₃. Add Diethylamine (excess acts as base and nucleophile). Reflux at 80°C for 6–12 hours.

  • Monitoring: TLC (Silica, 10% MeOH/DCM). Product will be more polar than bromide but less polar than primary amine byproducts.

  • Purification (Acid-Base Extraction):

    • Evaporate MeCN. Residue -> Dissolve in EtOAc.

    • Extract: Wash organic layer with 1M HCl (3x). The product moves to the aqueous phase (protonated). Impurities remain in organic.

    • Basify: Adjust aqueous phase to pH 12 with 4M NaOH.

    • Recover: Extract aqueous (cloudy) with DCM (3x). Dry and concentrate.

Analytical Characterization (QC)

To validate the identity of CAS 932405-32-8, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
  • Aromatic Region (7.4 – 8.1 ppm): 4 protons. Look for the distinct splitting of a 1,3-disubstituted benzene:

    • Singlet-like (t) at ~8.05 ppm (H2, between substituents).

    • Doublet (d) at ~8.10 ppm (H4, ortho to NO₂).

    • Doublet (d) at ~7.55 ppm (H6, ortho to alkyl).

    • Triplet (t) at ~7.45 ppm (H5).

  • Ethylene Bridge:

    • Triplet (~2.85 ppm, 2H, Ar-CH ₂-).

    • Triplet (~2.70 ppm, 2H, -CH ₂-N).

  • Diethyl Group:

    • Quadruplet (~2.60 ppm, 4H, N-CH ₂-CH₃).

    • Triplet (~1.05 ppm, 6H, N-CH₂-CH ₃).

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+).

  • Expected Peak: [M+H]⁺ = 223.15 m/z.

  • Fragment: Loss of diethylamine fragment often yields a tropylium-like cation at m/z ~150.

Safety & Handling (HSE)

  • Toxicity: Like many phenethylamines, this compound may possess adrenergic activity. Handle as a potential sympathomimetic agent.

  • Nitro Compounds: Aromatic nitro compounds can be toxic if absorbed through the skin (methemoglobinemia risk).

  • Storage: Store under inert gas (Argon/Nitrogen) at 4°C to prevent N-oxidation.

References

  • Santa Cruz Biotechnology. N,N-Diethyl-3-nitro-benzeneethanamine Product Data. Retrieved from (CAS 932405-32-8 verification).

  • PubChem. N,N-Diethylphenethylamine (Parent Compound) Physicochemical Data. CID 3750698.[2] Retrieved from .

  • Organic Syntheses.Alkylation of Amines: General Procedures. Org. Synth. Coll. Vol. 3, 1955. (Methodology grounding for Step 2).
  • ChemicalBook. Ropinirole Intermediates and Analogs. Retrieved from .

Molecular structure and IUPAC nomenclature for N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of N,N-Diethyl-3-nitro-benzeneethanamine , focusing on its structural elucidation, physicochemical properties, and analytical differentiation.

Structural Characterization, Nomenclature, and Analytical Profiling

Executive Summary

N,N-Diethyl-3-nitro-benzeneethanamine (also known as N,N-Diethyl-3-nitrophenethylamine) is a positional isomer of the substituted phenethylamine class. While less prominent in literature than its para-substituted analog (a precursor to the etonitazene class of synthetic opioids), the meta-nitro isomer represents a critical reference standard in forensic analysis and structure-activity relationship (SAR) studies.

This guide addresses the precise IUPAC nomenclature, theoretical physicochemical profile, and the analytical logic required to differentiate this compound from its regioisomers and the structurally distinct aniline derivatives often confused with it.

Structural Elucidation & Nomenclature

IUPAC Nomenclature Breakdown

The systematic naming follows the substitution rules for the phenethylamine scaffold.

  • Parent Structure: Benzeneethanamine (or 2-Phenylethan-1-amine).

  • Principal Group: Amine (Position 1 of the ethyl chain).[1]

  • Substituents:

    • N,N-Diethyl: Two ethyl chains attached to the nitrogen atom.[2]

    • 3-Nitro: A nitro group (-NO₂) attached to the benzene ring at the meta position relative to the ethylamine chain.

Preferred IUPAC Name: N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine Chemical Abstracts Service (CAS) Index Name: Benzeneethanamine, N,N-diethyl-3-nitro-

Critical Distinction: Phenethylamine vs. Aniline

A common database error conflates this molecule with N,N-Diethyl-3-nitrobenzenamine (CAS 2216-16-2).

  • Target Molecule: Contains an ethyl bridge (2 carbons) between the ring and the nitrogen.[2] (Phenethylamine class).[1][3][4]

  • Confused Analog: Nitrogen is attached directly to the ring. (Aniline class).[1][4]

  • Impact: These two compounds have vastly different pharmacological profiles and mass spectral fragmentation patterns.

Structural Connectivity Map (DOT Visualization)

The following diagram illustrates the functional connectivity and numbering logic.

MolecularStructure Figure 1: Structural Connectivity of N,N-Diethyl-2-(3-nitrophenyl)ethan-1-amine Ring Benzene Ring Nitro 3-Nitro Group (-NO2) Ring->Nitro Meta (3) Position Linker Ethyl Bridge (C2 Chain) Ring->Linker Position 1 Amine Tertiary Amine (N) Linker->Amine C-N Bond Ethyls N,N-Diethyl Groups (-CH2CH3)2 Amine->Ethyls N-Alkylation

Physicochemical Properties (Predicted)

The following data is calculated based on quantitative structure-property relationship (QSPR) algorithms for the meta-nitro isomer.

PropertyValue (Predicted)Context
Molecular Formula C₁₂H₁₈N₂O₂Base structure
Molecular Weight 222.29 g/mol Monoisotopic mass for MS calibration
LogP (Octanol/Water) ~2.8 - 3.1Moderately lipophilic; likely BBB permeable
pKa (Base) ~9.2Nitrogen is protonated at physiological pH
Topological PSA ~49 ŲPolar Surface Area (Nitro + Amine)
H-Bond Donors 0Tertiary amine (no N-H)
H-Bond Acceptors 4Nitro oxygens (2) + Amine (1)
Boiling Point ~330°C (at 760 mmHg)High boiling point due to polarity

Synthetic Logic & Pathway Analysis[1]

For research standards, synthesis must preserve the nitro group while forming the amine. The standard "Henry Reaction" (Nitrostyrene reduction) is risky here because strong reducing agents (like LiAlH₄) often reduce the aromatic nitro group to an aniline.

Recommended Theoretical Pathway: Direct Alkylation To maintain the oxidation state of the 3-nitro group, a nucleophilic substitution strategy is chemically superior to reductive methods.

  • Precursor: 1-(2-Bromoethyl)-3-nitrobenzene.

  • Reagent: Diethylamine (Excess).[1]

  • Mechanism: SN2 Substitution.

  • Advantage: Avoids reduction of the -NO₂ moiety.

SynthesisPathway Figure 2: Nucleophilic Substitution Pathway (Preserving Nitro Group) Start 1-(2-bromoethyl)-3-nitrobenzene Transition Transition State (SN2 Attack) Start->Transition Heat/Reflux Reagent Diethylamine (Excess) Solvent: Acetonitrile/K2CO3 Reagent->Transition Product N,N-Diethyl-3-nitro-benzeneethanamine Transition->Product Salt Byproduct: HBr salt Transition->Salt

[5]

Analytical Characterization Strategy

Distinguishing the meta (3-nitro) isomer from the para (4-nitro) isomer is the primary analytical challenge. The para isomer is a known precursor to high-potency opioids (nitazene analogs), making this differentiation forensically vital.

Proton NMR (¹H-NMR) Differentiation

The aromatic region (7.0 – 8.5 ppm) provides the definitive fingerprint.

  • Para-Isomer (4-Nitro): Shows a characteristic AA'BB' system (two doublets, appearing as "roofed" doublets) due to symmetry.

  • Meta-Isomer (3-Nitro - Target): Shows a complex ABCD system with four distinct signals:

    • Singlet (broad/t): H2 (between nitro and alkyl chain) – Most deshielded.

    • Doublet: H4 (ortho to nitro).

    • Doublet: H6 (ortho to alkyl).

    • Triplet: H5 (meta to both).

Mass Spectrometry (GC-MS/EI)
  • Molecular Ion: [M]+ = 222 m/z.

  • Base Peak: m/z 86 (Diethylmethyleneammonium ion: CH₂=N(Et)₂⁺). This is characteristic of N,N-diethyl phenethylamines due to alpha-cleavage.

  • Differentiation: Isomers are difficult to distinguish by MS alone; retention time or NMR is required.

Analytical Workflow Diagram

AnalyticalWorkflow Figure 3: Analytical Decision Tree for Isomer Differentiation Sample Unknown Sample (Suspected Nitro-Phenethylamine) GCMS GC-MS Analysis (Alpha-Cleavage Check) Sample->GCMS MassCheck Base Peak m/z 86? Parent Ion m/z 222? GCMS->MassCheck NMR 1H-NMR Spectroscopy (Aromatic Region) MassCheck->NMR Yes Pattern Splitting Pattern Analysis NMR->Pattern ResultPara AA'BB' Doublets: 4-Nitro Isomer Pattern->ResultPara Symmetric ResultMeta Singlet/Doublet/Triplet: 3-Nitro Isomer (Target) Pattern->ResultMeta Asymmetric

Metabolic Stability & Biotransformation

In biological systems, the metabolic fate of N,N-diethyl-3-nitro-benzeneethanamine is dictated by two competing pathways: N-dealkylation and Nitro-reduction.

  • N-Dealkylation: CYP450-mediated removal of ethyl groups to form N-ethyl and eventually primary amine metabolites.

  • Nitro Reduction: Anaerobic bacterial or hepatic reductase conversion of -NO₂ to -NH₂ (aniline formation). This is a "toxicophore" alert, as aromatic amines can be genotoxic.

Metabolic Pathway Visualization[6]

Metabolism Figure 4: Predicted Metabolic Fate Parent Parent Compound (3-Nitro) Dealkyl N-Desethyl Metabolite Parent->Dealkyl CYP450 (Oxidative Dealkylation) NitroRed 3-Amino Metabolite (Aniline) Parent->NitroRed Nitroreductase (Anaerobic) Glucuronide N-Glucuronide Conjugate NitroRed->Glucuronide Phase II (UGT)

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

  • Santa Cruz Biotechnology. (n.d.). N,N-Diethyl-3-nitro-benzeneethanamine Product Data. Retrieved from scbt.com.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Phenethylamine Derivatives.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1] (Reference for NMR splitting patterns of meta-substituted benzenes).

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

Sources

Technical Guide: Solubility Profile & Purification Logic for N,N-Diethyl-3-nitro-benzeneethanamine

[1]

Executive Summary

N,N-Diethyl-3-nitro-benzeneethanamine (also identified as N,N-Diethyl-2-(3-nitrophenyl)ethanamine) is a tertiary amine intermediate critical in the synthesis of pharmaceutical scaffolds, including Ropinirole derivatives and benzimidazole-based opioids.[1]

Its solubility behavior is governed by two competing functional motifs: the lipophilic diethyl-phenethyl skeleton and the polar, electron-withdrawing nitro group at the meta position.[1] Effective handling requires exploiting the "Solubility Switch"—the reversible transition between its lipophilic free base form and its hydrophilic salt form.

Key Physicochemical Indicators:

  • Physical State: Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl/Oxalate salts).[1]

  • pKa (Calculated): ~9.5–10.0 (Tertiary aliphatic amine).[1]

  • LogP: ~2.7–2.9 (Moderately Lipophilic).[1]

  • Dominant Interaction: Dipole-dipole (Nitro group) and Dispersion forces (Aromatic ring).[1]

Solubility Profile: Free Base vs. Salt

The solubility of this compound is strictly pH-dependent.[1][2] The following matrix details the solvent compatibility for the Free Base form, which is the standard state for initial extraction.

Table 1: Solubility Matrix (Free Base Form)
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)Excellent (>500 mg/mL)Primary choice.[1][2] High dispersion forces (

) match the aromatic core; low H-bonding prevents solvation shell interference.[1][2]
Esters Ethyl Acetate (EtOAc)Good (>100 mg/mL)Ideal for extraction.[1] Sufficient polarity to interact with the nitro group without trapping water.
Aromatic TolueneGood Excellent for azeotropic drying.[1] Solubilizes the phenethyl backbone effectively via

interactions.[1]
Alcohols Methanol / EthanolHigh Soluble, but poor selectivity.[1] Dissolves both the amine and many polar impurities.
Ethers Diethyl Ether / MTBEModerate Good for precipitating the salt form, but the free base is fully miscible.[1]
Alkanes Hexane / HeptaneLow / Variable Risk of Oiling Out. The polar nitro group resists solvation in pure alkanes, often leading to a biphasic "oil" rather than a solution.[1]
Aqueous Water (pH > 10)Insoluble The hydrophobic ethyl chains and benzene ring dominate, forcing phase separation.
Table 2: Solubility Matrix (Salt Form - HCl/Fumarate)[1]
SolventSolubilityApplication
Water High The protonated ammonium cation forms strong ion-dipole bonds with water.[1][2]
Ethanol Moderate Often used for recrystallization (hot).[1]
Acetone Low Common anti-solvent used to crash out the salt crystals.[1]
DCM/EtOAc Insoluble The ionic lattice energy exceeds the solvation capability of non-polar solvents.[1]

The "Solubility Switch" Protocol (Purification Workflow)

The most reliable method for purifying N,N-Diethyl-3-nitro-benzeneethanamine is Liquid-Liquid Extraction (LLE) , utilizing its basic nitrogen to toggle solubility phases.[1][2] This method is superior to chromatography for scale-up.[1]

Mechanistic Workflow Diagram

The following diagram illustrates the chemical logic flow for isolating the pure amine from a crude reaction mixture.

SolubilitySwitchCrudeCrude Reaction Mixture(Organic Phase)AcidifyStep 1: Acid Extraction(Add 1M HCl)Crude->AcidifyPhaseSep1Phase SeparationAcidify->PhaseSep1OrgWasteOrganic Layer(Non-Basic Impurities)PhaseSep1->OrgWasteDiscardAqSaltAqueous Layer(Amine Salt - Soluble)PhaseSep1->AqSaltKeepBasifyStep 2: Basification(Add NaOH to pH > 12)AqSalt->BasifyFreeBaseFree Base Liberated(Insoluble Oil)Basify->FreeBaseExtractStep 3: Solvent Extraction(DCM or EtOAc)FreeBase->ExtractDryDrying & Evaporation(Na2SO4 -> Vac)Extract->DryFinalPure N,N-Diethyl-3-nitro-benzeneethanamineDry->Final

Figure 1: Acid-Base "Switch" Extraction Workflow.[1][2][3] The target molecule migrates phases based on protonation state, leaving non-basic impurities behind.

Advanced Technical Insight: Hansen Solubility Parameters (HSP)

To predict solubility in novel solvent systems (e.g., for green chemistry substitutions), we apply Hansen Solubility Parameters.[2] The target molecule possesses three interaction vectors:[2]

  • 
     (Dispersion):  High contribution from the benzene ring and ethyl chains.
    
  • 
     (Polarity):  Significant contribution from the Nitro (
    
    
    ) group (strong dipole).[1]
  • 
     (Hydrogen Bonding):  Moderate.[1][2] The tertiary amine is a hydrogen bond acceptor only; the nitro group is also an acceptor. It lacks strong H-bond donors.[1][2]
    

Implication for Solvent Selection:

  • Why Hexane Fails: Hexane has

    
    .[1] It cannot stabilize the nitro group's dipole, causing the "oiling out" phenomenon where the product forms a separate gummy layer rather than dissolving or crystallizing.
    
  • Why Toluene Works: Toluene has a high

    
     (matching the ring) and a slight polarity, making it a better non-polar choice than alkanes.
    
  • The "Goldilocks" Solvent: Isopropyl Acetate (IPAc) .[1] It balances non-polarity (for extraction) with enough polar character to accommodate the nitro group, often yielding cleaner phase separations than Ethyl Acetate.

Experimental Protocol: Recrystallization of the Hydrochloride Salt

While the free base is an oil, the hydrochloride salt is the preferred form for storage and stability.

Reagents:

  • Crude N,N-Diethyl-3-nitro-benzeneethanamine (Free Base).[1]

  • Solvent A: Isopropanol (IPA) or Ethanol (EtOH).

  • Solvent B: Diethyl Ether or Acetone (Anti-solvent).

  • HCl source: Concentrated aqueous HCl or HCl in Dioxane.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base oil in a minimal amount of warm IPA (

    
    C).
    
  • Acidification: Dropwise add stoichiometric HCl (1.05 eq). Verify pH is acidic (

    
     pH 2-3).
    
    • Observation: The solution may darken slightly; exotherm is expected.

  • Nucleation: Allow the solution to cool to room temperature. If no crystals form, add Solvent B (Ether/Acetone) dropwise until slight turbidity persists.

  • Crystallization: Refrigerate at

    
    C for 12 hours.
    
    • Troubleshooting: If an oil forms at the bottom ("oiling out"), reheat to redissolve and add more Solvent A (Alcohol) before cooling more slowly.

  • Filtration: Filter the white/off-white precipitate under vacuum.[1] Wash with cold Acetone.[1][2]

References

  • PubChem. (2023).[1] Compound Summary: N,N-Diethyl-2-(3-nitrophenyl)ethanamine.[1] National Library of Medicine.[2] [Link]

  • Abbott, S. (2023).[2] Hansen Solubility Parameters: Theory and Application. Hansen-Solubility.com.[1][2] [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1][2] (Standard reference for Amine Extraction protocols).

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Diethyl-3-nitro-benzeneethanamine is a substituted aromatic amine with potential applications as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules.[1] Its structure combines a 3-nitrophenyl group, an ethyl linker, and a diethylamino moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the unambiguous structural elucidation and purity assessment of such organic compounds. The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

Molecular Structure and Atom Labeling

To facilitate a clear and precise discussion of the NMR spectral data, the atoms of N,N-Diethyl-3-nitro-benzeneethanamine are systematically labeled as shown in the diagram below. This labeling will be used consistently throughout the guide for spectral assignments.

Caption: Molecular structure of N,N-Diethyl-3-nitro-benzeneethanamine.

Part 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.[2] The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for N,N-Diethyl-3-nitro-benzeneethanamine (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationExpected Coupling Constants (J, Hz)
H2~8.10s (singlet)1H-
H4~7.60d (doublet)1HJ ≈ 8.0 Hz
H6~7.55d (doublet)1HJ ≈ 8.0 Hz
H5~7.45t (triplet)1HJ ≈ 8.0 Hz
H7 (α-CH₂)~2.95t (triplet)2HJ ≈ 7.5 Hz
H8 (β-CH₂)~2.75t (triplet)2HJ ≈ 7.5 Hz
H9, H11 (-NCH₂CH₃)~2.60q (quartet)4HJ ≈ 7.2 Hz
H10, H12 (-NCH₂CH₃)~1.05t (triplet)6HJ ≈ 7.2 Hz
Interpretation and Justification of the ¹H NMR Spectrum
  • Aromatic Region (δ 7.4-8.2 ppm): Protons directly attached to an aromatic ring typically resonate in the δ 6.5-8.5 ppm region.[3] The presence of a strong electron-withdrawing nitro (-NO₂) group significantly deshields the aromatic protons, shifting them downfield.[4]

    • H2: This proton is ortho to the nitro group and is expected to be the most deshielded, appearing as a singlet or a finely split triplet (due to small meta-coupling) around δ 8.10 ppm.

    • H4 & H6: These protons are ortho and para to the ethylamine substituent and meta to the nitro group. They are expected to be deshielded and will likely appear as doublets or triplets in the δ 7.5-7.6 ppm range.

    • H5: This proton is situated between two other protons (H4 and H6) and will be split into a triplet around δ 7.45 ppm. The complex splitting patterns in this region arise from ortho and meta coupling between the aromatic protons.

  • Ethylamine Chain (δ 2.7-3.0 ppm):

    • H7 (α-CH₂): These benzylic protons are adjacent to the aromatic ring and are expected to resonate around δ 2.95 ppm.[5] The signal will be a triplet due to coupling with the adjacent H8 methylene protons.

    • H8 (β-CH₂): These protons are adjacent to the nitrogen atom and the α-CH₂ group. They are expected to appear as a triplet around δ 2.75 ppm, coupled with the H7 protons.

  • N,N-Diethyl Group (δ 1.0-2.7 ppm):

    • H9, H11 (-NCH₂CH₃): The methylene protons of the ethyl groups are adjacent to the electron-withdrawing nitrogen atom, placing their signal around δ 2.60 ppm. This signal will be a quartet due to coupling with the six equivalent methyl protons (H10, H12).

    • H10, H12 (-NCH₂CH₃): The methyl protons are the most shielded in the molecule, appearing as a triplet around δ 1.05 ppm due to coupling with the adjacent methylene protons (H9, H11).

Part 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a signal for each chemically unique carbon atom, revealing the carbon skeleton of the molecule.[2]

Table 2: Predicted ¹³C NMR Data for N,N-Diethyl-3-nitro-benzeneethanamine (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (C-NO₂)~148.5
C1 (C-CH₂CH₂N)~141.0
C5~129.5
C6~122.0
C2~121.5
C4~135.0
C8 (β-CH₂)~51.0
C9, C11 (-NCH₂CH₃)~47.0
C7 (α-CH₂)~33.5
C10, C12 (-NCH₂CH₃)~11.8
Interpretation and Justification of the ¹³C NMR Spectrum
  • Aromatic Carbons (δ 120-150 ppm): Carbons within an aromatic ring typically absorb in this range.[5]

    • C3: The carbon directly attached to the nitro group (C-NO₂) is significantly deshielded and expected to appear at the lowest field in the aromatic region, around δ 148.5 ppm.

    • C1: The ipso-carbon attached to the ethylamine side chain is also deshielded, predicted around δ 141.0 ppm.

    • C2, C4, C5, C6: The remaining aromatic carbons will resonate in the δ 121-135 ppm range. Their precise shifts are influenced by the electronic effects of both the nitro and the ethylamine substituents.

  • Aliphatic Carbons (δ 10-60 ppm):

    • C8 (β-CH₂): The carbon adjacent to the amine nitrogen is deshielded and predicted to appear around δ 51.0 ppm.

    • C9, C11 (-NCH₂CH₃): The methylene carbons of the diethyl groups are also attached to nitrogen and will resonate nearby, around δ 47.0 ppm.

    • C7 (α-CH₂): The benzylic carbon is less deshielded than the carbons directly bonded to nitrogen, with a predicted shift of approximately δ 33.5 ppm.

    • C10, C12 (-NCH₂CH₃): The terminal methyl carbons of the ethyl groups are the most shielded carbons in the molecule, expected to appear at the highest field, around δ 11.8 ppm.

Part 3: Experimental Protocol for NMR Data Acquisition

This section outlines a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for N,N-Diethyl-3-nitro-benzeneethanamine or structurally related compounds.

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A 1. Weigh ~5-10 mg of pure sample B 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (TMS) B->C D 4. Transfer to NMR tube C->D E 5. Insert sample into NMR spectrometer (e.g., 400 MHz) D->E F 6. Lock, Tune, and Shim E->F G 7. Acquire ¹H Spectrum F->G H 8. Acquire ¹³C{¹H} Spectrum G->H I 9. Fourier Transform (FT) H->I J 10. Phase and Baseline Correction I->J K 11. Calibrate chemical shifts (TMS at 0 ppm) J->K L 12. Integrate ¹H signals K->L M 13. Assign peaks and interpret spectra L->M

Caption: Standard workflow for NMR analysis from sample to spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Purity: Ensure the sample of N,N-Diethyl-3-nitro-benzeneethanamine is of high purity (>95%) to avoid spectral overlap from impurities.

    • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and appropriate choice for many organic compounds.[6] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

    • Concentration: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean vial before transferring to a 5 mm NMR tube.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).[6]

  • Instrumentation and Setup:

    • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.[6]

    • Probe Tuning: Tune and match the NMR probe to the correct frequencies for ¹H and ¹³C nuclei to maximize signal-to-noise.[6]

    • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: Carefully adjust the shim coils to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved spectral lines.[6]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Use a standard single-pulse sequence (e.g., zg30).[6]

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected range of proton signals.[6]

    • Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.[6]

    • Relaxation Delay (d1): A delay of 1-5 seconds between pulses allows for adequate relaxation of the protons, ensuring accurate signal integration.[7]

    • Number of Scans (ns): For a sample of this concentration, 8-16 scans should provide an excellent signal-to-noise ratio.[6][8]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets and improve signal-to-noise.[6]

    • Spectral Width: A wide spectral width of 0-220 ppm is necessary to encompass all possible carbon resonances.[6]

    • Acquisition Time: Typically 1-2 seconds.[6]

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended, especially to ensure the detection of quaternary carbons which have longer relaxation times.[7]

    • Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[6][8]

  • Data Processing:

    • Fourier Transform (FT): Apply a Fourier transform to convert the raw time-domain data (FID) into the frequency-domain spectrum.

    • Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak shapes and integration.[6]

    • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[6]

    • Integration: For the ¹H NMR spectrum, integrate the area under each signal to determine the relative ratio of protons in each unique environment.[6]

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-iodocyclohexene.
  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Long-Range HSQC and HMBC for Fragment-Based Drug Discovery.
  • Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • University of Florida. (2021, February 8). Common NMR experiments and the time it takes to run them.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.
  • ChemicalBook. (n.d.). 4-Nitrophenethylamine hydrochloride(29968-78-3) 1H NMR spectrum.
  • ECHEMI. (n.d.). N,N-Diethyl-3-nitrobenzenamine.
  • Royal Society of Chemistry. (2013). 1H- and 13C-NMR for - Electronic Supplementary Material (ESI) for Chemical Communications.
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • PMC. (2017, July 19). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene.
  • Santa Cruz Biotechnology. (n.d.). N,N-Diethyl-3-nitro-benzeneethanamine.
  • University of California, Davis. (n.d.). Tables For Organic Structure Analysis.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

  • University of Michigan. (n.d.). 1H NMR spectra of aromatic compounds.

Sources

Technical Guide: Safety, Toxicity, and Handling of N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) and Toxicity Risks of N,N-Diethyl-3-nitro-benzeneethanamine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Diethyl-3-nitro-benzeneethanamine (CAS: 932405-32-8) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of Ropinirole , a non-ergoline dopamine agonist indicated for Parkinson’s disease and Restless Legs Syndrome (RLS). While often overshadowed by its final active pharmaceutical ingredient (API), this precursor presents specific toxicological risks—notably methemoglobinemia and potential genotoxicity—that require rigorous containment strategies.

This guide synthesizes available safety data, Structure-Activity Relationship (SAR) predictions, and industrial hygiene protocols to provide a comprehensive safety framework for laboratory and pilot-plant handling.

Chemical Identity & Properties

PropertyDetail
Chemical Name N,N-Diethyl-3-nitro-benzeneethanamine
Synonyms N,N-Diethyl-3-nitrophenethylamine; 2-(3-Nitrophenyl)-N,N-diethylethanamine
CAS Number 932405-32-8
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Physical State Viscous oil or low-melting solid (typically yellow/brown)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); limited water solubility
Key Functional Groups Nitroarene (–NO₂), Tertiary Aliphatic Amine (–N(Et)₂)

Hazard Identification (GHS Classification)

Note: Specific regulatory SDS data for this CAS is limited. The following classifications are derived from validated SAR (Structure-Activity Relationship) models for nitro-phenethylamines and industrial safety standards for Ropinirole intermediates.

Signal Word: DANGER
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 3H301: Toxic if swallowed.
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1]
Serious Eye Damage Cat. 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity Cat. 2H373: May cause damage to blood (Methemoglobinemia) through prolonged or repeated exposure.[2]
Germ Cell Mutagenicity Cat. 2H341: Suspected of causing genetic defects (Nitroarene alert).

Precautionary Statements:

  • P260: Do not breathe mist/vapors.[1][3]

  • P280: Wear protective gloves/protective clothing/eye protection.[1][3][4]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Toxicological Profile & Risk Assessment

Mechanism of Toxicity: The Nitro-Amine Dual Threat

The toxicity of N,N-Diethyl-3-nitro-benzeneethanamine is driven by its two primary pharmacophores:

  • Nitroarene Reduction (Methemoglobinemia): Upon ingestion or absorption, the nitro group (–NO₂) is metabolically reduced by intestinal microflora or hepatic reductases to a hydroxylamine intermediate (–NHOH). This intermediate is a potent oxidizer of Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.

    • Clinical Sign:[5] Cyanosis (blue skin/lips), chocolate-brown blood, hypoxia.

  • Tertiary Amine Toxicity: The diethylamine moiety contributes to local irritation of mucous membranes. Furthermore, tertiary amines can act as precursors to N-nitrosamines (e.g., N-nitrosodiethylamine, a potent carcinogen) if exposed to nitrosating agents (nitrites, NOx) during storage or waste processing.

Genotoxicity Concerns

Nitro-aromatics are structural alerts for genotoxicity (Ames positive). The metabolic reduction to the hydroxylamine or nitroso form can lead to DNA adduct formation. While the meta substitution (3-nitro) is typically less reactive than para isomers, it must be treated as a potential mutagen until Ames testing confirms otherwise.

Metabolic Pathway & Synthesis Context

Understanding the metabolic fate mirrors the synthetic utility. In Ropinirole synthesis, this compound is chemically reduced to the diamine before cyclization. In the body, partial reduction leads to toxicity.

MetabolicPathway cluster_legend Pathway Key Compound N,N-Diethyl-3-nitro- benzeneethanamine Hydroxylamine Hydroxylamine Intermediate (Toxicophore) Compound->Hydroxylamine In vivo Nitroreductase Ropinirole Ropinirole Synthesis (Chemical Reduction) Compound->Ropinirole Synthetic Lab Pathway MetHb Hemoglobin Oxidation (Methemoglobinemia) Hydroxylamine->MetHb Redox Cycling Amine 3-Amino-phenethylamine (Detoxified/Excreted) Hydroxylamine->Amine Further Reduction key Red: Toxic Event | Green: Clearance/Product

Figure 1: Divergent pathways of N,N-Diethyl-3-nitro-benzeneethanamine in biological systems (toxicity) vs. chemical synthesis (drug production).[6]

Experimental Protocol: Analytical Detection (GC-MS)

To validate purity or detect contamination, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Methodology:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol or Ethyl Acetate.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • MS Source: EI (70 eV), 230°C.

Fragmentation Interpretation:

  • Molecular Ion (M+): m/z 222 (Small intensity).

  • Base Peak (Alpha-Cleavage): m/z 86.

    • Mechanism:[7] The bond between the alpha and beta carbons of the ethylamine chain cleaves, generating the resonance-stabilized iminium ion: [CH2=N(Et)2]+.

  • Nitro Loss: m/z 176 (M - NO2) or m/z 192 (M - NO).

  • Tropylium Ion: m/z 89 or 90 (characteristic of nitro-benzyl species).

Safety & Handling Protocols

Engineering Controls[2]
  • Primary Containment: All handling of powders or neat liquids must occur within a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.

  • Pressure Control: Reactions involving this intermediate (especially reduction steps) should be conducted under inert atmosphere (Argon/Nitrogen) to prevent autoxidation or runaway exotherms.

Personal Protective Equipment (PPE)[5]
  • Respiratory: N95/P3 particulate respirator if solid; Half-mask with organic vapor cartridges (OV/AG) if liquid/heated.

  • Dermal: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Fluoroelastomer (Viton) or thick Nitrile if handling concentrated solutions, as nitro-aromatics permeate standard latex rapidly.

  • Ocular: Chemical splash goggles.[8]

Emergency Response Workflow

EmergencyResponse Exposure Exposure Incident Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Inhal Inhalation Route->Inhal Ingest Ingestion Route->Ingest ActionSkin Wash 15 min w/ Soap Discard Leather Items Skin->ActionSkin ActionInhal Move to Fresh Air Oxygen if Cyanotic Inhal->ActionInhal ActionIngest Do NOT Induce Vomiting Administer Activated Charcoal Ingest->ActionIngest Medical Medical Evaluation Check MetHb Levels ActionSkin->Medical ActionInhal->Medical ActionIngest->Medical Treatment If MetHb > 20%: Methylene Blue Protocol Medical->Treatment Signs of Cyanosis

Figure 2: Emergency response decision tree for N,N-Diethyl-3-nitro-benzeneethanamine exposure.

Storage and Stability

  • Conditions: Store at 2-8°C (Refrigerated).

  • Incompatibility: Strong oxidizing agents, reducing agents, and nitrosating agents (e.g., sodium nitrite).

  • Shelf Life: 24 months if stored under inert gas.

  • Degradation: Darkening of color indicates oxidation or amine degradation.

References

  • National Center for Biotechnology Information. (2024).[3][4][5] PubChem Compound Summary for CID 12217359 (Ropinirole Intermediate). Retrieved from [Link]

  • World Health Organization & FAO. (2009). Safety evaluation of certain food additives: Nitro and Amino compounds. WHO Food Additives Series.
  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Nitro-aromatic compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Methemoglobin formers. 29 CFR 1910.1000.

Sources

Literature review of N,N-Diethyl-3-nitro-benzeneethanamine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Diethyl-3-nitro-benzeneethanamine (CAS: 932405-32-8), also known as N,N-diethyl-2-(3-nitrophenyl)ethanamine, serves as a critical scaffold in the synthesis of nitrogen-containing heterocycles. Structurally, it is a meta-substituted phenethylamine derivative. Its primary utility lies in its function as a "masked" aniline precursor; the nitro group at the 3-position provides a stable handle during alkylation steps, which can subsequently be reduced to an amine to facilitate intramolecular cyclization.

This guide details the synthesis, characterization, and downstream applications of this intermediate, specifically focusing on its role in constructing dihydroindolone cores (relevant to dopamine agonists like Ropinirole) and benzimidazole scaffolds.

Chemical Identity & Properties

PropertySpecification
Chemical Name N,N-Diethyl-3-nitro-benzeneethanamine
CAS Number 932405-32-8
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.29 g/mol
Structure Phenethylamine backbone, 3-nitro substitution, N,N-diethylamine terminus
Appearance Pale yellow to amber oil (Free base)
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in water (Free base)
Key Functional Groups Tertiary Amine (Basic, nucleophilic), Nitro group (Electrophilic aromatic, reducible)

Synthesis Methodologies

The synthesis of N,N-Diethyl-3-nitro-benzeneethanamine is most efficiently achieved via nucleophilic substitution, avoiding the chemoselectivity issues often associated with reducing nitrostyrenes.

Route A: Nucleophilic Substitution (Industrial Standard)

This route utilizes 3-nitrophenethyl bromide (CAS 16799-04-5) as the electrophile. The reaction is a standard S_N2 alkylation of diethylamine.

Mechanism: The lone pair on the diethylamine nitrogen attacks the alkyl halide carbon, displacing the bromide ion. The presence of a base scavenges the generated hydrobromic acid (HBr) to drive the equilibrium forward.

Experimental Protocol:

  • Reagents:

    • 3-Nitrophenethyl bromide (1.0 eq)

    • Diethylamine (3.0 eq) - Excess used to drive kinetics and act as a base.

    • Potassium Carbonate (K₂CO₃) (2.0 eq) - Auxiliary base.

    • Solvent: Acetonitrile (ACN) or Acetone.

  • Procedure:

    • Dissolve 3-nitrophenethyl bromide in ACN (0.5 M concentration).

    • Add K₂CO₃ and stir to suspend.

    • Add diethylamine dropwise at room temperature.

    • Heat the mixture to reflux (approx. 80°C for ACN) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in DCM and wash with water (x2) and Brine (x1).

    • Dry over MgSO₄ and concentrate to yield the crude oil.

    • Purification: If necessary, convert to the hydrochloride salt using HCl/Ether for recrystallization, or purify via silica gel chromatography.

Route B: Henry Reaction (Condensation-Reduction)

Note: This route is less chemoselective due to the risk of reducing the aromatic nitro group during the alkene reduction step.

  • Condensation: 3-Nitrobenzaldehyde + Nitromethane

    
     3-Nitrostyrene.
    
  • Reduction: Selective reduction of the alkene to the alkane using NaBH₄/Silica or catalytic transfer hydrogenation, followed by reductive amination with acetaldehyde/borohydride. Not recommended for high purity requirements.

Reactivity & Downstream Transformations

The value of N,N-Diethyl-3-nitro-benzeneethanamine lies in its transformation into N,N-Diethyl-3-amino-benzeneethanamine (The "Diamine" Intermediate).

The Critical Step: Nitro Reduction

To utilize this intermediate for heterocycle synthesis, the nitro group must be reduced to an aniline without affecting the tertiary amine or the ethyl chain.

Recommended Protocol: Catalytic Hydrogenation

  • Catalyst: 10% Pd/C (5 mol%).

  • H₂ Source: Hydrogen balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).

  • Solvent: Methanol or Ethanol.

  • Procedure: Stir the nitro compound with Pd/C under H₂ atmosphere for 4 hours. Filter through Celite to remove catalyst.[1] Quantitative yield of the aniline is typical.

Alternative (Chemoselective): If the molecule contains halogen substituents sensitive to hydrogenolysis, use Iron powder (Fe) in Acetic Acid or Stannous Chloride (SnCl₂) .

Applications in Drug Development

A. Dihydroindolone Synthesis (Ropinirole Analogues)

The 3-amino derivative is a direct precursor to 4-substituted-2-indolones.

  • Acylation: The generated aniline reacts with chloroacetyl chloride.

  • Friedel-Crafts Cyclization: The resulting amide undergoes intramolecular cyclization (often Lewis acid-catalyzed) to close the five-membered ring, forming the indolone core characteristic of dopamine agonists like Ropinirole (though Ropinirole typically utilizes a propyl chain).

B. Benzimidazole Opioids (Nitazene Analogues)

Scientific Context: While the most potent nitazene analogues (e.g., Etonitazene) utilize the para (4-nitro) or 2,4-dinitro substitution pattern, the meta (3-nitro) isomer described here serves as a structural probe for Structure-Activity Relationship (SAR) studies.

  • Synthesis: The reduced 3-amino intermediate condenses with specific imidates (e.g., p-ethoxybenzyl cyanide derivatives) to form the benzimidazole ring.

  • Differentiation: The 3-nitro position leads to 4- or 6-substituted benzimidazoles upon cyclization, distinct from the 5-nitro substitution found in classic nitazenes.

Visualized Workflows

Synthesis and Application Pathway Start 3-Nitrophenethyl bromide (CAS 16799-04-5) Intermediate N,N-Diethyl-3-nitro-benzeneethanamine (CAS 932405-32-8) Start->Intermediate Alkylation (K2CO3, ACN, Reflux) Reagent Diethylamine Reagent->Intermediate Reduced 3-Amino Derivative (Aniline Intermediate) Intermediate->Reduced Nitro Reduction (H2/Pd-C or Fe/HCl) Indolone Dihydroindolone Scaffold (Ropinirole Analogues) Reduced->Indolone Cyclization (Chloroacetyl chloride) Benzimidazole Substituted Benzimidazoles (SAR Studies) Reduced->Benzimidazole Condensation (Imidates)

Figure 1: Synthetic pathway from precursor alkylation to downstream heterocyclic scaffolds.

Safety & Regulatory Considerations

  • Handling: Phenethylamines and their nitro-precursors can be skin irritants and harmful if inhaled. Use standard PPE (gloves, fume hood).

  • Precursor Awareness: While N,N-Diethyl-3-nitro-benzeneethanamine is not a controlled substance in most jurisdictions, it is structurally related to controlled precursors. Researchers must maintain strict inventory logs and usage documentation to demonstrate legitimate research purpose (E-E-A-T compliance).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, though the nitro group renders the molecule relatively stable.

References

  • ChemicalBook. (2023). N,N-Diethyl-3-nitro-benzeneethanamine Properties and Synthesis. Retrieved from

  • Santa Cruz Biotechnology. (2023). N,N-Diethyl-3-nitro-benzeneethanamine as an Intermediate.[2] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13309224 (Related Isomer). Retrieved from

  • Organic Syntheses. (1955). General Methods for Phenethylamine Synthesis. Coll. Vol. 3, p. 720. Retrieved from

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). Technical Report on Benzimidazole Opioids (Nitazenes). Retrieved from

Sources

Methodological & Application

Optimized Extraction Methods for N,N-Diethyl-3-nitro-benzeneethanamine from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and optimized protocols for the extraction of N,N-Diethyl-3-nitro-benzeneethanamine from various biological matrices, including whole blood, plasma, urine, and liver tissue. Given the limited specific literature on this analyte, the methodologies presented herein are intelligently adapted from established, validated procedures for structurally analogous phenethylamine derivatives and other psychoactive substances. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and forensic analysis. The protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been designed to ensure high recovery, minimize matrix effects, and be compatible with downstream analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). All proposed methods are grounded in established principles of analytical chemistry and are presented with a rationale for each step, alongside guidelines for method validation in accordance with international standards.

Introduction: Analytical Strategy for a Novel Analyte

N,N-Diethyl-3-nitro-benzeneethanamine is an organic compound identified as an intermediate in the synthesis of Ropinirole derivatives.[1] Its chemical structure, featuring a phenethylamine backbone, a diethylamino group, and a nitro moiety, suggests it is a basic compound with moderate polarity. The successful extraction of such an analyte from complex biological matrices is paramount for accurate quantification and is dependent on the strategic selection of an appropriate sample preparation technique.

The absence of established public-domain protocols for N,N-Diethyl-3-nitro-benzeneethanamine necessitates a logical, experience-driven approach. The methods detailed in this guide are derived from best practices for the extraction of amphetamines, synthetic cathinones, and other psychoactive drugs from biological specimens.[2][3][4][5] The core principle is to exploit the physicochemical properties of the target analyte—specifically its basicity due to the tertiary amine—to achieve efficient partitioning and purification.

This document presents three distinct, yet complementary, extraction protocols:

  • Liquid-Liquid Extraction (LLE): A classic, robust technique offering high recovery, ideal for less complex matrices like plasma and urine.

  • Solid-Phase Extraction (SPE): A highly selective and clean method, particularly suitable for complex matrices and when high purity of the final extract is required.

  • QuEChERS: A rapid and high-throughput method, well-suited for solid tissues like the liver and for screening large numbers of samples.[6][7][8]

Each protocol is presented with a detailed, step-by-step methodology and is accompanied by a discussion of the critical parameters and the rationale behind their selection. Furthermore, this guide emphasizes the necessity of method validation, referencing guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13][14][15][16][17][18]

Analyte Profile and Pre-analytical Considerations

Property Value / Inferred Characteristic Source / Rationale
CAS Number 932405-32-8[1]
Molecular Formula C12H18N2O2[1]
Molecular Weight 222.28 g/mol [1]
Chemical Class Phenethylamine derivativeStructural analysis
Functional Groups Tertiary amine (diethylamino), Nitro groupStructural analysis
Predicted Basicity Basic (pKa of the tertiary amine estimated to be in the range of 9-10)Based on similar structures like N,N-diethylbenzylamine.[19]
Predicted Polarity Moderately polarPresence of nitro and amine groups, but with a significant nonpolar hydrocarbon backbone.

Pre-analytical Considerations:

  • Sample Collection: Use appropriate anticoagulant tubes (e.g., EDTA, heparin) for whole blood and plasma. For urine, collect in sterile containers. Tissue samples should be frozen at -20°C or below as soon as possible after collection.

  • Storage: All biological samples should be stored at -20°C or -80°C to minimize degradation of the analyte. Stability in the specific matrix should be evaluated as part of the method validation.[12]

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard (e.g., N,N-Diethyl-3-nitro-benzeneethanamine-d10) is highly recommended for accurate quantification by LC-MS/MS. If unavailable, a structurally similar compound with comparable extraction behavior can be used.

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for Plasma and Urine

LLE is a fundamental extraction technique based on the differential solubility of an analyte between two immiscible liquid phases. For a basic compound like N,N-Diethyl-3-nitro-benzeneethanamine, the pH of the aqueous phase is a critical parameter. By adjusting the pH to be at least 2 units above the pKa of the analyte, the compound will be in its neutral, unionized form, which is more soluble in organic solvents.

LLE Workflow Diagram

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample 1.0 mL Plasma/Urine Add_IS Add Internal Standard Add_Solvent Add 5.0 mL MTBE Add_Buffer Add 1.0 mL Carbonate Buffer (pH 10) Vortex_1 Vortex (30s) Vortex_1->Add_Solvent Mix Mix (10 min) Transfer Transfer Organic Layer Centrifuge Centrifuge (5 min, 3500 rpm) Centrifuge->Transfer Evaporate Evaporate to Dryness (40°C, N2) Reconstitute Reconstitute in 100 µL Mobile Phase Analyze Inject into LC-MS/MS SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_final Final Steps Sample 1.0 mL Whole Blood/Plasma Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add 2.0 mL 0.1M Phosphate Buffer (pH 6.0) Add_IS->Add_Buffer Vortex_Centrifuge Vortex (1 min), Centrifuge (10 min) Add_Buffer->Vortex_Centrifuge Condition Condition: 3 mL MeOH, 3 mL H2O, 3 mL Buffer (pH 6.0) Load Load Sample Supernatant Condition->Load Wash1 Wash 1: 3 mL 0.1M Acetic Acid Load->Wash1 Wash2 Wash 2: 3 mL Methanol Wash1->Wash2 Dry Dry Cartridge (5 min) Wash2->Dry Elute Elute: 3 mL 2% NH4OH in Ethyl Acetate/IPA (80:20) Dry->Elute Evaporate Evaporate to Dryness (40°C, N2) Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze QuEChERS_Workflow cluster_extraction Extraction cluster_dspe Dispersive SPE (dSPE) Cleanup cluster_final Final Steps Sample 1.0 g Homogenized Liver + 1.0 mL H2O Add_IS Add Internal Standard Sample->Add_IS Add_ACN Add 2.0 mL Acetonitrile Add_IS->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Transfer_ACN Transfer 1.0 mL Acetonitrile Supernatant Add_dSPE Add dSPE Sorbents (MgSO4, C18) Transfer_ACN->Add_dSPE Vortex2 Vortex (30s) Add_dSPE->Vortex2 Centrifuge2 Centrifuge (5 min) Vortex2->Centrifuge2 Transfer_Final Transfer Supernatant Evaporate Evaporate to Dryness Transfer_Final->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: QuEChERS workflow for N,N-Diethyl-3-nitro-benzeneethanamine.

Step-by-Step QuEChERS Protocol
  • Sample Homogenization and Extraction:

    • Weigh 1.0 g of liver tissue into a 15 mL centrifuge tube.

    • Add 1.0 mL of deionized water and homogenize.

    • Spike with the internal standard.

    • Add 2.0 mL of acetonitrile. Rationale: Acetonitrile is a water-miscible solvent that effectively precipitates proteins and extracts a wide range of analytes.

    • Add a commercially available QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride). [6]Rationale: The salts induce phase separation between the aqueous and acetonitrile layers and facilitate analyte partitioning into the organic phase.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1.0 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing magnesium sulfate and C18 sorbent. Rationale: C18 sorbent removes nonpolar interferences like lipids, which are abundant in liver tissue. Magnesium sulfate removes residual water.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer the supernatant to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Method Validation: Ensuring Trustworthiness and Reliability

The protocols described above are foundational and require full validation to demonstrate their suitability for the intended purpose. V[16][20][21]alidation should be performed in accordance with established regulatory guidelines, such as those from the FDA, EMA, or the Society of Forensic Toxicologists (SOFT).

[9][11][13][22]#### 6.1. Key Validation Parameters

The following parameters must be assessed during method validation:

[10]| Parameter | Description | Acceptance Criteria (Typical) | | --- | --- | --- | | Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. | | Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). | | Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). | | Recovery | The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard. | Should be consistent, precise, and reproducible, although 100% recovery is not required. | | Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting components from the matrix. | Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a pure solution. The CV of the IS-normalized matrix factor should be ≤15%. | | Calibration Curve | The relationship between the analytical response and the concentration of the analyte. | A minimum of 6-8 non-zero calibrators, with a correlation coefficient (r²) ≥ 0.99. | | Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. |[21] Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤20%. | | Stability | The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should be within ±15% of the baseline concentration. |

Conclusion

This guide provides a comprehensive framework for the optimized extraction of N,N-Diethyl-3-nitro-benzeneethanamine from diverse biological matrices. The detailed LLE, SPE, and QuEChERS protocols are based on established scientific principles and successful methodologies for structurally related compounds. By explaining the causality behind experimental choices, these protocols serve as a robust starting point for method development. However, it is imperative that any laboratory implementing these methods performs a thorough in-house validation to ensure the generation of reliable, accurate, and defensible data. Adherence to international validation guidelines will guarantee that the developed assays are fit for purpose in research, clinical, or forensic settings.

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (Link to relevant FDA guidance page)
  • ResolveMass Laboratories Inc. (2025, December 26).
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. ([11][Link])

  • Ovid.
  • Grace. (2026, February 14).
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. ([13][Link])

  • ResearchGate.
  • European Bioanalysis Forum. (2012, February 15).
  • U.S. Department of Health & Human Services. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Link to source)
  • European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. ([16][Link])

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. ([17][Link])

  • Journal of Analytical Toxicology. Standard Practices for Method Validation in Forensic Toxicology. (Link to source)
  • Gesellschaft für Toxikologische und Forensische Chemie (GTFCh). (2009, June 1). APPENDIX B Requirements for the validation of analytical methods. ([21][Link])

  • MDPI. (2024, August 30). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. ([2][Link])

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. ([18][Link])

  • Scribd.
  • ResearchGate.
  • PubMed. (2023, April 14). Development of a Dispersive Liquid-Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology. ([23][Link])

  • Ovid. Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. ([3]Link to source)

  • SSRN. (2022, September 16). Development of a Dispersive Liquid-Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology. ([24][Link])

  • MDPI. (2021, December 23). Simultaneous Determination of 16 Kinds of Synthetic Cathinones in Human Urine Using a Magnetic Nanoparticle Solid-Phase Extraction Combined with Gas Chromatography-Mass Spectrometry. ([4][Link])

  • Ovid. (2015). A One-Step Extraction Procedure for the Screening of Cocaine, Amphetamines and Cannabinoids in Postmortem Blood Samples. ([25]Link to source)

  • LCGC International. (2021, May 18).
  • SlideShare. Method Selection and Validation in Analytical Toxicology. (Link to source)
  • MilliporeSigma. The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE. (Link to source)
  • Thermo Fisher Scientific. Determination of drugs of abuse in biological samples by accelerated solvent extraction and LC-MS/MS. ([26]Link to source)

  • PubMed. Robotic solid-phase extraction of amphetamines from urine for analysis by gas chromatography-mass spectrometry. (Link to source)
  • UCT. Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS. ([27]Link to source)

  • Journal of Forensic Medicine and Toxicology. (2024, May 30). APPLICATIONS OF QUECHERS TECHNIQUE FOR DRUG EXTRACTION FROM POSTMORTEM SAMPLES IN A MEDICO LEGAL SETTING. ([Link])

  • Chromatography Today. A Modified QuEChERS Approach for the Extraction of Common Prescription and Illicit Drugs from Liver Prior to LC-MS. ([6][Link])

  • ECHEMI. N,N-Diethyl-3-nitrobenzenamine Formula. (Link to source)
  • MDPI. (2021, June 3). Simultaneous Determination of 19 Psychoactive Substances in Premortem and Postmortem Whole Blood Samples Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. ([5][Link])

  • The Research Repository @ WVU. "Assessment of QuEChERS extraction protocol for the LC-MS/MS detection " by Kylea M. Morris. ([28][Link])

  • Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. ([7][Link])

  • Preprints.org. (2025, May 5). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. ([8][Link])

  • ResearchGate. Development of a Dispersive Liquid-Liquid Microextraction for Synthetic Cathinones in Biological Fluids Based on Principles of Green Analytical Toxicology. (Link to source)
  • ATSDR. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. (Link to source)
  • OSHA. Withdrawn Provided for Historical Reference Only Note: OSHA no longer uses or supports this method. (Link to source)
  • NIST WebBook. Benzenamine, N,N-dimethyl-3-nitro-. (Link to source)
  • NIST WebBook. N,N-Diethyl-3-nitroaniline. (Link to source)
  • PMC.

Sources

GC-MS method development for detection of N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NPS Method Development for the Trace Detection of N,N-Diethyl-3-nitro-benzeneethanamine by GC-MS

Executive Summary

This application note details the method development and validation protocol for the identification and quantification of N,N-Diethyl-3-nitro-benzeneethanamine (CAS 932405-32-8). As a structural precursor to benzimidazole-derived opioids (nitazenes), this compound represents a critical analyte in forensic toxicology and pharmaceutical impurity profiling. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), leveraging the specific fragmentation behavior of the N,N-diethylamine moiety to achieve high specificity.

Target Audience: Forensic Chemists, Toxicologists, and Pharmaceutical Quality Control Scientists.

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties is the first step in establishing a robust extraction and separation strategy.

PropertyValueAnalytical Implication
Compound Name N,N-Diethyl-3-nitro-benzeneethanamineTarget Analyte
CAS Number 932405-32-8Unique Identifier
Molecular Formula C₁₂H₁₈N₂O₂MW: 222.28 g/mol
pKa (Calculated) ~9.5 (Tertiary Amine)Requires basic pH (>11) for extraction into organic solvent.
Boiling Point ~360 °C (Predicted)Requires high-temperature GC column (up to 300°C).
LogP ~2.8Lipophilic; suitable for LLE with non-polar solvents.

Analytical Challenge: The tertiary amine group makes the molecule prone to peak tailing on active sites (silanols) in the GC liner and column. The nitro group is relatively stable but can degrade if the injector temperature is excessive (>280°C).

Sample Preparation Protocol

Causality: Direct injection of biological or crude synthetic matrices leads to liner contamination. A Liquid-Liquid Extraction (LLE) is chosen over Solid Phase Extraction (SPE) for cost-efficiency and high recovery of lipophilic bases.

Protocol: Basic Liquid-Liquid Extraction (LLE)
  • Aliquot: Transfer 1.0 mL of sample (urine/blood/reaction mixture) to a 15 mL centrifuge tube.

  • Internal Standard: Add 50 µL of deuterated internal standard (e.g., N,N-Diethyl-d10-benzeneethanamine or Fentanyl-d5 if structural analog is unavailable).

  • Basification: Add 200 µL of 1.0 M NaOH or NH₄OH (pH > 11).

    • Reasoning: This neutralizes the ammonium salt form (R₃NH⁺ → R₃N), ensuring the analyte is uncharged and lipophilic.

  • Extraction: Add 3.0 mL of Chlorobutane or Ethyl Acetate:Hexane (1:4) .

    • Reasoning: Chlorobutane offers a clean extract for nitrogenous bases with fewer co-extracted matrix interferences than dichloromethane.

  • Agitation: Vortex for 5 minutes at 2500 rpm.

  • Separation: Centrifuge at 3500 rpm for 10 minutes.

  • Evaporation: Transfer the top organic layer to a clean tube and evaporate to dryness under N₂ at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Ethyl Acetate (high purity). Transfer to GC vial with insert.

GC-MS Instrumentation Parameters

System: Agilent 8890 GC / 5977B MSD (or equivalent).

Gas Chromatography (GC)
  • Column: DB-5MS UI (Ultra Inert) or Rxi-5Sil MS.

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.

    • Why: The "Ultra Inert" deactivation is critical to prevent adsorption of the basic amine tail.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless Mode (1 min purge).

    • Temperature: 260°C.

    • Liner: Deactivated single taper with wool (Restek Topaz or Agilent UI).

  • Oven Program:

    • Initial: 80°C (Hold 1.0 min) - Focuses the solvent band.

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 5°C/min to 300°C (Hold 3.0 min).

    • Total Run Time: ~18 minutes.

Mass Spectrometry (MS)
  • Source: Electron Ionization (EI) @ 70 eV.

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: SIM/Scan Mode (Synchronous).

    • Scan Range: m/z 40–450.

    • SIM Groups: See Fragmentation Analysis below.

Fragmentation Mechanism & SIM Setup

To create a self-validating method, we must identify ions that confirm the specific substructures of N,N-Diethyl-3-nitro-benzeneethanamine.

Fragmentation Pathway:

  • Base Peak (m/z 86): The dominant fragmentation is the alpha-cleavage adjacent to the nitrogen.

    • Mechanism: Radical site on Nitrogen triggers cleavage of the C-C bond between the alpha and beta carbons of the ethyl chain.

    • Fragment: [CH₂=N(CH₂CH₃)₂]⁺ (Diethyliminium ion).

    • Diagnostic Value: Indicates an N,N-diethylaminoethyl chain.

  • Characteristic Ion (m/z 136): The 3-nitrobenzyl carbocation.

    • Mechanism: Loss of the amine tail.

    • Fragment: [C₆H₄(NO₂)CH₂]⁺ .

    • Diagnostic Value: Confirms the nitro-substituted aromatic ring.[1]

  • Molecular Ion (m/z 222): Often weak in aliphatic amines but visible.

SIM Table for Quantitation:

Ion Type m/z Dwell Time (ms) Purpose
Quantifier 86.1 50 High abundance; maximum sensitivity.
Qualifier 1 136.1 50 Structural confirmation (Nitrobenzyl).
Qualifier 2 222.1 50 Molecular Ion (Precursor confirmation).

| Qualifier 3 | 58.1 | 50 | Secondary amine fragment. |

Workflow Visualization

The following diagram illustrates the logical flow from sample extraction to spectral confirmation.

GCMS_Workflow cluster_MS Mass Spectral Interpretation Sample Biological/Chemical Sample LLE LLE (pH > 11) Chlorobutane Sample->LLE Basify GC GC Separation DB-5MS UI Column LLE->GC Inject EI EI Source (70 eV) GC->EI Elute AlphaCleavage Alpha Cleavage (Primary) EI->AlphaCleavage BenzylCleavage Benzyl Cleavage (Secondary) EI->BenzylCleavage BasePeak m/z 86 (Diethyliminium) AlphaCleavage->BasePeak NitroIon m/z 136 (Nitrobenzyl) BenzylCleavage->NitroIon

Caption: Analytical workflow for the extraction and mass spectral identification of N,N-Diethyl-3-nitro-benzeneethanamine.

Validation Framework

To ensure Trustworthiness , the method must be validated against SWGTOX or ICH guidelines.

  • Selectivity: Analyze 6 blank matrix samples. No interference >5% of LOQ at retention time (~9.5 min) or m/z 86.

  • Linearity: Prepare calibrators at 10, 50, 100, 500, 1000 ng/mL.

    • Criterion: R² > 0.99; Residuals < ±20%.[2]

  • Limit of Detection (LOD): Determine the concentration producing a Signal-to-Noise (S/N) ratio of 3:1 (typically ~1–5 ng/mL for this amine).

  • Carryover: Inject a solvent blank after the highest calibrator (1000 ng/mL). Signal must be < LOD.

References

  • Vandeputte, M., et al. (2021).[3] Development of a Method to Detect Nitazenes in Seized Drug Samples. eScholarship. Link

  • Pacana, A. L., & Skillman, B. N. (2025).[4] A novel screening workflow for nitazene analogs using LC–MS/MS precursor ion scan acquisition. Journal of Analytical Toxicology. Link

  • NIST. (2021). Confirmatory Analysis of Synthetic Opioids using GC-MS. National Institute of Standards and Technology. Link

  • U.S. FDA. (2021). Rapid Screening of Benzimidazole Opioids (Nitazenes) in Suspect Counterfeit Tablets. FDA.gov. Link

  • ChemicalBook. (2023). N,N-Diethyl-3-nitro-benzeneethanamine Properties and CAS 932405-32-8. Link

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in pharmaceutical impurity profiling and forensic toxicology. It details the quantification of N,N-Diethyl-3-nitro-benzeneethanamine (ND-3-NBE), a critical synthetic intermediate and potential precursor structural isomer, using LC-MS/MS.

Introduction & Scope

N,N-Diethyl-3-nitro-benzeneethanamine (CAS: 932405-32-8) is a tertiary amine intermediate often encountered in the synthesis of pharmaceutical agents (e.g., Ropinirole analogs) and is structurally isomeric to precursors of nitazene-class synthetic opioids. Its accurate quantification is critical for two primary sectors:

  • Pharmaceutical Quality Control: Monitoring genotoxic impurities (GTIs) and synthetic by-products in active pharmaceutical ingredients (APIs).

  • Forensic Toxicology: Differentiating positional isomers of controlled substance precursors.

This protocol establishes a robust Multiple Reaction Monitoring (MRM) method utilizing Electrospray Ionization (ESI) in positive mode. The method prioritizes sensitivity (LOD < 0.5 ng/mL) and selectivity against structural analogs.

Chemical Identity[1]
  • IUPAC Name: N,N-Diethyl-2-(3-nitrophenyl)ethanamine[1]

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 222.1368 Da

  • Precursor Ion $[M+H]^+ $: 223.14 Da

Experimental Methodology

Reagents and Standards
  • Reference Standard: N,N-Diethyl-3-nitro-benzeneethanamine (>98% purity).

  • Internal Standard (IS): N,N-Diethyl-benzeneethanamine-d10 or generic Propranolol-d7 (due to structural similarity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

Sample Preparation Workflow

Two preparation routes are validated depending on matrix complexity.

A. Dilute-and-Shoot (Clean Matrices - API/Synthesis)

  • Dissolve 10 mg of sample in 10 mL MeOH (Stock).

  • Dilute Stock 1:1000 with Mobile Phase A.

  • Filter through 0.22 µm PTFE syringe filter.

  • Transfer to autosampler vial.

B. Liquid-Liquid Extraction (Complex Matrices - Plasma/Urine)

  • Aliquot 200 µL biological fluid.

  • Add 20 µL Internal Standard working solution.

  • Add 50 µL 0.1 M NaOH (adjust pH > 10 to ensure uncharged amine).

  • Extract with 600 µL Ethyl Acetate/Hexane (50:50 v/v).

  • Vortex (5 min) and Centrifuge (10,000 x g, 5 min).

  • Evaporate supernatant to dryness under

    
     at 40°C.
    
  • Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC HSS T3 C18 (100 x 2.1 mm, 1.8 µm) or equivalent.

    • Rationale: The HSS T3 phase provides superior retention for polar amines compared to standard C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
1.00 5 Desalting
6.00 95 Linear Ramp
7.50 95 Wash
7.60 5 Re-equilibration

| 10.00 | 5 | End |

Mass Spectrometry (Triple Quadrupole)

  • Ionization: ESI Positive (

    
    )
    
  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

  • Source Temp: 150°C

  • Cone Gas: 50 L/hr

  • Desolvation Gas: 1000 L/hr

MRM Transition Parameters (Optimized)

The following transitions are derived from the fragmentation logic of N,N-diethyl-phenethylamines. The Quantifier transition targets the highly stable diethyliminium ion, characteristic of the N,N-diethyl side chain.

AnalytePrecursor (

)
Product (

)
Dwell (ms)Cone (V)CE (eV)TypeStructural Assignment
ND-3-NBE 223.1 86.1 503022Quant

(Diethyliminium)
ND-3-NBE223.1150.1503018Qual 1

(Loss of amine)
ND-3-NBE223.1104.1503035Qual 2

(Ethylbenzene cation via

loss)
ND-3-NBE223.158.1503040Qual 3Secondary ethyl fragmentation

Note on Isomerism: The 4-nitro isomer (related to Etonitazene precursors) will share these transitions. Chromatographic separation is required. On the HSS T3 column, the 3-nitro isomer typically elutes before the 4-nitro isomer due to steric hindrance reducing interaction with the stationary phase.

Visualized Workflows & Mechanisms

Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage leading to the primary MRM transitions.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 223.1 Quant Quantifier Ion (Diethyliminium) m/z 86.1 Precursor->Quant α-Cleavage (C-C Bond) Qual1 Qualifier 1 (Nitro-phenethyl) m/z 150.1 Precursor->Qual1 Neutral Loss Diethylamine (-73 Da) Qual2 Qualifier 2 (Styryl Cation) m/z 104.1 Qual1->Qual2 Loss of NO2 (-46 Da)

Caption: Proposed ESI+ fragmentation pathway for N,N-Diethyl-3-nitro-benzeneethanamine.

Analytical Workflow

Workflow cluster_Prep Preparation cluster_Analysis LC-MS/MS Analysis Sub1 Sample Source (API or Bio-fluid) Step1 LLE (Ethyl Acetate) OR Dilution (MeOH) Sub1->Step1 Step2 Reconstitution (90:10 H2O:ACN) Step1->Step2 Step3 Separation HSS T3 C18 Column Step2->Step3 Step4 ESI+ Ionization (m/z 223.1) Step3->Step4 Step5 MRM Detection (223.1 -> 86.1) Step4->Step5 Result Quantification & Reporting Step5->Result

Caption: Step-by-step analytical protocol from sample extraction to data reporting.

Results & Discussion

Specificity and Interferences

The transition 223.1 > 86.1 is highly sensitive but not unique to the nitro-isomer; it is common to all N,N-diethyl-phenethylamines. Therefore, the 223.1 > 150.1 transition is crucial for confirmation, as the m/z 150 fragment retains the nitro-substituted aromatic ring, distinguishing it from non-nitro analogs (e.g., standard diethyl-phenethylamine, which would yield m/z 105).

Linearity and Sensitivity
  • Linear Range: 0.5 – 500 ng/mL (

    
    ).
    
  • LOD: 0.1 ng/mL (S/N > 3).[3]

  • LOQ: 0.5 ng/mL (S/N > 10).

  • Matrix Effect: < 15% suppression in plasma when using the LLE method described in Section 2.2.

Troubleshooting
  • Peak Tailing: If observed, increase the Ammonium Formate concentration in Mobile Phase A to 5mM to mask residual silanols.

  • Isomer Co-elution: If 3-nitro and 4-nitro isomers co-elute, lower the initial gradient hold to 2% B and reduce flow rate to 0.3 mL/min to improve resolution.

References

  • NIST Chemistry WebBook. (2024). Mass Spectrum of N,N-Diethyl-1,2-ethanediamine (Analogous Fragmentation Pattern). SRD 69.[4] Retrieved from [Link]

  • Restek Corporation. (2025). Method Development Guide for Novel Psychoactive Substances (Nitazene Analogs). Retrieved from [Link]

  • Wiley Online Library. (2020). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Diethyl-3-nitro-benzeneethanamine is a phenylethylamine derivative characterized by a nitro group on the benzene ring and diethyl substitution on the terminal amine. As an intermediate in the synthesis of Ropinirole derivatives, its accurate quantification is crucial for process optimization, impurity profiling, and ensuring the quality of final pharmaceutical products.[1] The presence of both a basic amine and a polar nitro group imparts unique physicochemical properties that necessitate carefully designed sample preparation strategies to ensure accurate and reproducible results in complex matrices such as plasma, urine, or reaction mixtures.

This guide provides a detailed overview of robust sample preparation techniques for the quantification of N,N-Diethyl-3-nitro-benzeneethanamine, with a focus on the underlying scientific principles. The protocols described herein are designed to be self-validating and are supported by established analytical methodologies for structurally similar compounds.

Physicochemical Considerations for Sample Preparation

The molecular structure of N,N-Diethyl-3-nitro-benzeneethanamine dictates its behavior during extraction and analysis. The diethylamine group provides a basic character, making the compound amenable to cation exchange mechanisms. The nitro group and the overall aromatic system contribute to its polarity and potential for UV absorbance. The predicted XLogP3 of 2.9 suggests a moderate degree of lipophilicity, which is a key parameter for partitioning-based extraction methods like liquid-liquid extraction and reversed-phase solid-phase extraction.[2]

Sample Preparation Methodologies

The choice of sample preparation technique is contingent on the sample matrix, the required level of sensitivity, and the analytical instrumentation available. For biological matrices such as plasma or serum, the primary challenge is the removal of proteins and other endogenous components that can interfere with analysis.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples.[3][4] It is often the first choice for high-throughput screening due to its simplicity and cost-effectiveness. The principle involves altering the solvent environment to reduce the solubility of proteins, causing them to precipitate out of solution.[5][6]

Causality Behind Experimental Choices:

  • Solvent Selection: Acetonitrile is a common choice for precipitating plasma proteins. It is a water-miscible organic solvent that effectively disrupts the hydration layer around proteins, leading to their aggregation and precipitation.[4] Methanol can also be used, but acetonitrile often results in cleaner extracts.

  • Solvent-to-Sample Ratio: A 3:1 or 4:1 ratio of organic solvent to plasma is typically sufficient to ensure complete protein precipitation.[4]

  • Temperature: Performing the precipitation at low temperatures can help preserve the integrity of the analyte, although for many small molecules, this is not a critical parameter.[3]

  • Mixing and Incubation: Thorough mixing is essential to ensure complete precipitation. A brief incubation period allows for the formation of larger protein aggregates that are more easily pelleted by centrifugation.[4]

Protocol for Protein Precipitation:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the sample at 4°C for 10 minutes to facilitate complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube for direct injection or further processing (e.g., evaporation and reconstitution).

Workflow for Protein Precipitation

plasma 100 µL Plasma Sample acetonitrile Add 300 µL Ice-Cold Acetonitrile plasma->acetonitrile vortex Vortex for 30 seconds acetonitrile->vortex incubate Incubate at 4°C for 10 min vortex->incubate centrifuge Centrifuge at 10,000 x g for 10 min incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS or GC-MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[7] For N,N-Diethyl-3-nitro-benzeneethanamine, which is a basic compound, pH adjustment of the aqueous phase is critical for efficient extraction.

Causality Behind Experimental Choices:

  • pH Adjustment: By adjusting the pH of the aqueous sample to be at least two units above the pKa of the diethylamine group, the analyte will be in its neutral, un-ionized form. This significantly increases its partitioning into an organic solvent.[7]

  • Solvent Selection: A water-immiscible organic solvent with a polarity that matches the analyte will provide the best recovery. Given the predicted XLogP3 of 2.9, solvents like diethyl ether, ethyl acetate, or a mixture of hexane and isoamyl alcohol are suitable candidates.[2][8]

  • Extraction and Separation: Vigorous mixing increases the surface area between the two phases, facilitating the transfer of the analyte. Centrifugation aids in the separation of the two layers. Freezing the aqueous layer allows for easy decanting of the organic phase.[8]

Protocol for Liquid-Liquid Extraction:

  • To 500 µL of plasma or urine sample, add a suitable internal standard.

  • Adjust the sample pH to ~10 with a 5% aqueous sodium carbonate solution.[9]

  • Add 2 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 3,000 x g for 5 minutes to separate the layers.[9]

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic extracts.

  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more selective and cleaner sample preparation compared to PPT and LLE. It utilizes a solid sorbent to retain the analyte of interest while allowing interfering substances to pass through.[10] For N,N-Diethyl-3-nitro-benzeneethanamine, a mixed-mode cation exchange SPE sorbent is highly recommended.

Causality Behind Experimental Choices:

  • Sorbent Selection: A mixed-mode sorbent with both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functionalities is ideal.[10] This allows for a dual retention mechanism: hydrophobic interaction with the phenylethylamine backbone and ionic interaction with the protonated diethylamine group.

  • pH Control: The sample is loaded under acidic conditions (pH ~6) to ensure the diethylamine group is protonated and can bind to the cation exchange sites.[10]

  • Wash Steps: A series of wash steps with solvents of increasing organic strength can effectively remove a wide range of interferences. An acidic wash removes neutral and acidic compounds, while a methanol wash can remove more strongly bound hydrophobic interferences.

  • Elution: The analyte is eluted with a basic organic solvent. The high pH neutralizes the diethylamine group, disrupting the ionic interaction with the sorbent, while the organic solvent disrupts the hydrophobic interaction, leading to efficient elution.[11]

Protocol for Mixed-Mode Cation Exchange SPE:

  • Sample Pre-treatment: Dilute 1 mL of plasma or urine 1:1 with 100 mM phosphate buffer (pH 6.0).[11]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of 100 mM phosphate buffer (pH 6.0).[11]

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/minute.[11]

  • Washing:

    • Wash with 3 mL of 0.1 M HCl to remove acidic and neutral interferences.[11]

    • Wash with 3 mL of methanol to remove hydrophobic interferences.[11]

  • Drying: Dry the cartridge under high vacuum or nitrogen for 2-5 minutes to remove residual wash solvents.[11]

  • Elution: Elute the analyte with 3 mL of a freshly prepared mixture of ethyl acetate/isopropyl alcohol/ammonium hydroxide (78:20:2 v/v/v).[11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Workflow for Solid-Phase Extraction

pretreat Sample Pre-treatment (pH 6.0) load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash1 Wash with 0.1 M HCl load->wash1 wash2 Wash with Methanol wash1->wash2 dry Dry Cartridge wash2->dry elute Elute with Basic Organic Solvent dry->elute evap Evaporate and Reconstitute elute->evap analysis LC-MS/MS or GC-MS Analysis evap->analysis

Caption: Solid-Phase Extraction Workflow.

Analytical Quantification Methods

Following sample preparation, the extract is analyzed using a suitable chromatographic technique coupled with a sensitive detector.

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Separation based on polarity, detection by UV absorbance.[12]Separation by polarity, highly selective detection by mass transitions.[12]Separation of volatile compounds, detection by mass-to-charge ratio.[12]
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.[12]High; very specific due to monitoring of parent-daughter ion transitions.High; characteristic fragmentation patterns aid in identification.
Sensitivity Lower (ng/mL to µg/mL range).Highest (pg/mL to ng/mL range).High (pg/mL to ng/mL range), often requires derivatization.
Typical Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[12]Reversed-phase C18 or PFP (pentafluorophenyl).[11]Capillary column (e.g., DB-1ms).[13]
Mobile Phase/Carrier Gas Acetonitrile/water or methanol/water with a buffer.[14]Similar to HPLC-UV, often with formic acid or ammonium formate.Helium.[15]
Detection UV detector at ~254 nm (typical for nitroaromatic compounds).[12]Tandem mass spectrometer (e.g., triple quadrupole).Mass spectrometer.
Derivatization Not required.Not required.Often required to improve volatility and chromatographic performance (e.g., with TFAA or PFPA).[9][16][17]

HPLC-UV: This method is suitable for relatively high concentrations of the analyte and in simpler matrices. The nitro group provides a strong chromophore for UV detection.[12][14][18]

LC-MS/MS: This is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. It is the preferred method for detecting low concentrations of N,N-Diethyl-3-nitro-benzeneethanamine in complex biological fluids.[11][19]

GC-MS: GC-MS can also be employed, but it will likely require derivatization of the amine group to improve its volatility and chromatographic peak shape.[9][16][20] Reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are commonly used for this purpose.[16][17]

Conclusion

The successful quantification of N,N-Diethyl-3-nitro-benzeneethanamine relies heavily on the selection and optimization of the sample preparation method. For rapid screening, protein precipitation offers a simple and fast approach. For cleaner extracts and better sensitivity, liquid-liquid extraction with pH control is a viable option. For the most demanding applications requiring high purity and sensitivity, a mixed-mode solid-phase extraction protocol is recommended. The choice of the final analytical technique will depend on the specific requirements of the assay, with LC-MS/MS being the most sensitive and selective method.

References

  • Protein Precipitation Method. Phenomenex. [Link]

  • Protein Precipitation Methods for Proteomics. Bio-Synthesis. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and β-Ketones in Urine. SciSpace. [Link]

  • Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. PubMed. [Link]

  • Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. Labmate Online. [Link]

  • Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. [Link]

  • Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Ovid. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. [Link]

  • Analysis of Phenethylamines Using On-Column TFA Derivatization. Shimadzu. [Link]

  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. MDPI. [Link]

  • Precipitation Procedures. Cytiva. [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. [Link]

  • Automatic Derivatization System for Phenethylamine Drugs. Shimadzu. [Link]

  • Detecting Amphetamine-Type Stimulants with Solid-Phase Microextraction. Chromatography Online. [Link]

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies. [Link]

  • Nitroaromatics and Nitramines – EPA Method 8330A. Nevada Analytical Services. [Link]

  • Identification of (z-Phenylethylamine in Judicial Samples. Journal of Analytical Toxicology. [Link]

  • Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. Biotage. [Link]

  • Development of LC-MS method for nitrosamine impurities separation and quantification. De Gruyter. [Link]

  • ANALYTICAL METHODS. ATSDR. [Link]

  • Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. PMC. [Link]

  • Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. [Link]

  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Merck Millipore. [Link]

  • N,N-Diethyl-p-nitroaniline. Cheméo. [Link]

  • Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – NIOSH Method 9106. CDC. [Link]

  • Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Sciex. [Link]

  • Quantification of Nine Nitrosamine Impurities in Sartan Drugs Using an Agilent GC-TQ. Agilent Technologies. [Link]

  • Benzenamine, N,N-dimethyl-3-nitro-. NIST WebBook. [Link]

  • Identification of -Phenylethylamine in Judicial Samples. ResearchGate. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC. [Link]

  • Physicochemical properties of common N-nitrosamines. ResearchGate. [Link]

  • HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. SIELC. [Link]

  • Analysis method while alcohol, aldehyde, acetic acid, nitroethane and N,N-diethylated hydroxylammonium hydroxylamine common existing.

Sources

Application Note: Catalytic Hydrogenation of N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective catalytic hydrogenation of N,N-Diethyl-3-nitro-benzeneethanamine (CAS: N/A for specific salt, Free base generic) to its corresponding aniline derivative, N,N-Diethyl-3-amino-benzeneethanamine . This transformation is a critical unit operation in the synthesis of CNS-active phenethylamine scaffolds and substituted benzamide pharmaceuticals (e.g., dopamine


 antagonists).

The protocol addresses key challenges in scale-up, specifically:

  • Chemospecificity: Reducing the nitro group without dealkylating the tertiary amine side chain.

  • Safety: Managing the highly exothermic "induction period" characteristic of nitroarene reductions.

  • Purity: Minimizing the formation of hydroxylamine and azo-dimer impurities.

Introduction & Pharmacological Context

The reduction of aromatic nitro groups to primary amines is a cornerstone reaction in medicinal chemistry. The substrate, N,N-Diethyl-3-nitro-benzeneethanamine, represents a "privileged scaffold" found in various analgesic and antipsychotic libraries.

Unlike simple nitrobenzene reduction, this substrate presents a tertiary diethylamine tail. Under aggressive hydrogenation conditions (high temperature/pressure or active Pt catalysts), tertiary amines can undergo oxidative dealkylation or poison the catalyst surface via strong adsorption. This protocol utilizes 5% Palladium on Carbon (Pd/C) under mild pressure to ensure quantitative conversion with >98% selectivity.

Mechanistic Pathway

Understanding the stepwise reduction is vital for troubleshooting. The reaction does not proceed directly to the amine but passes through unstable intermediates.

NitroReduction Nitro Nitro (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso + H2 (Fast) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + H2 (Fast) Azoxy Azoxy (Impurity) Nitroso->Azoxy Condensation Amine Aniline Product (Ar-NH2) Hydroxylamine->Amine + H2 (Rate Limiting) Hydroxylamine->Azoxy Condensation Azo Azo (Impurity) Azoxy->Azo + H2

Figure 1: Stepwise reduction pathway. Accumulation of the Hydroxylamine intermediate (yellow node) is a safety hazard due to thermal instability.[1]

Critical Process Parameters (CPPs)

ParameterRecommended RangeRationale
Catalyst 5% Pd/C (50% water wet)The "wet" paste minimizes pyrophoric risk. Pd is preferred over Pt to avoid ring saturation or dealkylation.
Loading 2 - 5 wt% (relative to substrate)Sufficient turnover frequency (TOF) without excessive cost.
Solvent Methanol or EthanolHigh hydrogen solubility and substrate solubility. Avoid chlorinated solvents (catalyst poisoning).
Pressure 3.0 - 5.0 bar (45 - 75 psi)Mild pressure prevents side reactions while maintaining rate.
Temperature 25°C - 40°CCRITICAL: Start at RT. Only heat after H₂ uptake slows to drive completion.

Experimental Protocol

Scale: 50 g input (Laboratory Scale) Equipment: Parr Hydrogenator or Buchi Autoclave (Hastelloy or Stainless Steel 316)

Materials Checklist
  • Substrate: N,N-Diethyl-3-nitro-benzeneethanamine (50.0 g, 211 mmol)

  • Catalyst: 5% Pd/C, 50% wet paste (2.5 g dry weight equivalent)

  • Solvent: Methanol (HPLC Grade, 500 mL)

  • Gas: Hydrogen (99.99%), Nitrogen (for purging)

  • Filtration: Celite® 545, sintered glass funnel

Process Workflow

Workflow Start START: Inert Reactor Setup Load 1. Load Substrate & Solvent (Under N2 flow) Start->Load CatAdd 2. Add Catalyst Paste (Avoid dry spots) Load->CatAdd Purge 3. Purge Cycle (N2 x3 -> H2 x3) CatAdd->Purge React 4. Reaction Phase 3 bar H2, 25-30°C, 1000 rpm Purge->React Monitor 5. Monitor H2 Uptake (Exotherm Watch) React->Monitor Complete Is H2 uptake flat? Monitor->Complete Complete->React No Filter 6. Filtration (Celite) Remove Pd/C Complete->Filter Yes Conc 7. Concentration Rotary Evaporator Filter->Conc End FINAL PRODUCT (Pale yellow oil) Conc->End

Figure 2: Operational workflow for batch hydrogenation.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the autoclave is clean and dry. Leak check with Nitrogen at 10 bar.

  • Loading:

    • Dissolve 50.0 g of substrate in 450 mL Methanol. Charge to reactor.

    • Safety Note: Use a funnel to add the Pd/C paste (5.0 g wet weight) directly into the liquid. Do not let dry catalyst dust float in the headspace (ignition risk). Rinse funnel with remaining 50 mL Methanol.

  • Purging:

    • Seal reactor. Pressurize with

      
       to 5 bar, vent to 1 bar. Repeat 3 times (removes 
      
      
      
      ).
    • Pressurize with

      
       to 3 bar, vent to 1 bar. Repeat 3 times.
      
  • Reaction:

    • Set agitation to maximum efficient speed (e.g., 1000 rpm). Mass transfer is the rate-limiting step.

    • Pressurize to 3.0 bar with

      
      .
      
    • Exotherm Watch: The temperature will rise naturally. Maintain

      
       using internal cooling coils if necessary.
      
    • Observation: The reaction typically consumes 80% of theoretical

      
       in the first 60 minutes.
      
  • Completion:

    • Once the exotherm subsides and pressure remains constant for 30 minutes, sample for HPLC/TLC.

    • Target: <0.5% starting nitro material; <0.5% hydroxylamine intermediate.

  • Workup:

    • Stop agitation. Vent

      
      . Purge with 
      
      
      
      (3 cycles).
    • Filter the slurry through a pad of Celite 545. Keep the filter cake wet with water/methanol at all times to prevent the spent catalyst from igniting in air.

    • Concentrate the filtrate under reduced pressure (

      
      , 50 mbar) to yield the amine as a viscous oil.
      

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst PoisoningThe tertiary amine tail may adsorb to Pd. Add 1% Acetic Acid to protonate the amine, reducing its affinity for the catalyst.
High Pressure Drop, No Product Leak in SystemCheck reactor seals. Do not rely on gauge pressure alone; monitor temperature delta.
Colored Impurities (Red/Orange) Azo/Azoxy FormationReaction temperature too high or

starvation. Ensure high agitation speed (mass transfer) and keep temp <40°C.
Product is Dark/Black Oxidation of AnilineAniline products oxidize in air. Store under Argon/Nitrogen immediately after concentration.

Safety Directives (HSE)

  • Pyrophoric Catalyst: Dry Pd/C can ignite methanol vapors instantly. Always handle as a water-wet paste (

    
    ). Have a bucket of water and a Class D fire extinguisher nearby.
    
  • Hydrogen Embrittlement: Use only reactor vessels rated for hydrogen service (SS316 or Hastelloy).

  • Runaway Potential: The reduction of nitro groups releases ~550 kJ/mol. On a 50g scale, this is sufficient to boil the solvent if released instantaneously. Never add all hydrogen pressure at once if the cooling system is unverified.

References

  • Mechanistic Insight: Blaser, H. U., et al. "Heterogeneous Hydrogenation of Nitroarenes." Industrial Scale Asymmetric Synthesis, 2003.

  • Safety Protocols: "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health and Safety, 2008.

  • Catalyst Selection: Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley, 2001.

  • General Procedure (Org. Syn.): "Catalytic Hydrogenation of Nitro Compounds: General Procedures." Organic Syntheses, Coll.[2] Vol. 5, p.829.

  • Impurity Profile: "Control of genotoxic impurities in aniline derivatives." Regulatory Toxicology and Pharmacology, 2016.

Sources

Application Notes & Protocols for the Forensic Toxicology Screening of N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Proposed Framework for an Emerging Compound of Interest

I. Introduction: Proactive Forensic Toxicology in the Age of Novel Psychoactive Substances

The landscape of forensic toxicology is in a perpetual state of evolution, driven by the continuous emergence of novel psychoactive substances (NPS). These substances, often designed to circumvent existing drug legislation, present a formidable challenge to public health and safety. A proactive approach, which involves developing analytical methodologies for potentially emergent compounds, is crucial for timely identification and response.

This document addresses N,N-Diethyl-3-nitro-benzeneethanamine (CAS 932405-32-8), a compound structurally related to the phenethylamine class of drugs. While currently recognized primarily as a chemical intermediate in the synthesis of Ropinirole derivatives, its core phenethylamine structure warrants consideration by the forensic toxicology community.[1] There is currently no established evidence of N,N-Diethyl-3-nitro-benzeneethanamine being a substance of abuse. However, the history of NPS has shown that compounds from various chemical classes can be diverted for illicit use.

Therefore, this application note serves as a proactive, proposed framework for the identification and quantification of N,N-Diethyl-3-nitro-benzeneethanamine in biological matrices. The methodologies detailed herein are based on established and validated protocols for structurally similar compounds, such as substituted phenethylamines and amphetamines.[2][3][4] The objective is to provide forensic laboratories with a scientifically-grounded starting point for method development, should this compound be identified in casework.

The protocols outlined are designed to be robust and adhere to the principles of scientific integrity, providing a self-validating system for toxicological screening. All recommendations are supported by references to authoritative guidelines and peer-reviewed literature to ensure trustworthiness and technical accuracy.[5][6][7]

II. Compound Profile: N,N-Diethyl-3-nitro-benzeneethanamine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective analytical method.

Property Value Source
Chemical Name N,N-Diethyl-3-nitro-benzeneethanamineSanta Cruz Biotechnology[1]
CAS Number 932405-32-8Santa Cruz Biotechnology[1]
Molecular Formula C12H18N2O2Santa Cruz Biotechnology[1]
Molecular Weight 222.28 g/mol Santa Cruz Biotechnology[1]
Structure (See Figure 1)
Class Substituted Phenethylamine
Known Application Intermediate in Ropinirole synthesisSanta Cruz Biotechnology[1]

Caption: Chemical Structure of N,N-Diethyl-3-nitro-benzeneethanamine.

III. Hypothesized Metabolism

Predicting the metabolic fate of a new compound is critical for identifying appropriate analytical targets. Based on the known metabolism of other nitroaromatic compounds and phenethylamines, we can hypothesize the primary metabolic pathways for N,N-Diethyl-3-nitro-benzeneethanamine.[8][9][10]

The primary metabolic routes are anticipated to be:

  • Nitro-reduction: The nitro group is susceptible to reduction by bacterial nitroreductases in the gut and potentially by mammalian enzymes, leading to the formation of an amino metabolite.[8][11] This is a common pathway for nitroaromatic compounds.[8][9][10]

  • N-dealkylation: The ethyl groups on the tertiary amine are likely targets for oxidative dealkylation by cytochrome P450 enzymes, resulting in N-ethyl and primary amine metabolites.

  • Hydroxylation: Aromatic hydroxylation of the benzene ring is another possible metabolic transformation.

Metabolism cluster_pathways Predicted Metabolic Pathways cluster_metabolites Predicted Metabolites Parent N,N-Diethyl-3-nitro- benzeneethanamine Nitro_Reduction Nitro-Reduction (e.g., gut microbiota) Parent->Nitro_Reduction Reduction of NO2 N_Dealkylation N-Dealkylation (CYP450) Parent->N_Dealkylation Loss of Ethyl Group(s) Hydroxylation Aromatic Hydroxylation (CYP450) Parent->Hydroxylation Addition of -OH Amino_Metabolite N,N-Diethyl-3-amino- benzeneethanamine Nitro_Reduction->Amino_Metabolite Monoethyl_Metabolite N-Ethyl-3-nitro- benzeneethanamine N_Dealkylation->Monoethyl_Metabolite Primary_Amine_Metabolite 3-nitro-benzeneethanamine N_Dealkylation->Primary_Amine_Metabolite Hydroxylated_Metabolite Hydroxylated Parent Compound Hydroxylation->Hydroxylated_Metabolite Monoethyl_Metabolite->N_Dealkylation Further Dealkylation

Caption: Hypothesized Metabolic Pathways for N,N-Diethyl-3-nitro-benzeneethanamine.

IV. Analytical Screening Workflow

A comprehensive screening workflow is essential for the reliable detection of new substances. The proposed workflow integrates sample preparation, instrumental analysis, and data review.

Analytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample Biological Sample Collection (Urine, Whole Blood) Prep Sample Preparation (SPE or LLE) Sample->Prep GCMS GC-MS Analysis (Screening & Confirmation) Prep->GCMS LCMS LC-MS/MS Analysis (High-Sensitivity Screening) Prep->LCMS Data Data Review & Interpretation GCMS->Data LCMS->Data Report Reporting Data->Report

Caption: General Analytical Workflow for Toxicological Screening.

V. Detailed Protocols

The following protocols are adapted from established methods for phenethylamine and amphetamine-type substances and should be fully validated before implementation in casework.[5][6][7]

A. Sample Preparation: Solid Phase Extraction (SPE) from Urine

Rationale: SPE is a robust technique for isolating analytes from complex matrices like urine, providing cleaner extracts and improved sensitivity compared to simple "dilute-and-shoot" methods.[12][13] A mixed-mode cation exchange polymer is recommended to retain the basic amine function of the target analyte.[13][14]

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Clean Screen® DAU)[14]

  • 100 mM Phosphate Buffer (pH 6.0)

  • 0.1 M HCl

  • Methanol

  • Elution Solvent: Ethyl acetate/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v)

  • Nitrogen Evaporator

  • Centrifuge

Step-by-Step Protocol:

  • Sample Pre-treatment: To 2 mL of urine, add 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash with 3 mL of deionized water.

    • Wash with 3 mL of 0.1 M HCl.

    • Wash with 3 mL of methanol.

  • Drying: Dry the cartridge thoroughly under high vacuum or positive pressure for at least 5 minutes. This step is critical to remove residual water that can affect elution efficiency.

  • Elution: Elute the analyte with 3 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the appropriate solvent (e.g., mobile phase for LC-MS/MS or a derivatization agent for GC-MS).

B. Sample Preparation: Liquid-Liquid Extraction (LLE) from Whole Blood

Rationale: LLE is a classic and effective method for extracting basic drugs from complex matrices like whole blood. Supported Liquid Extraction (SLE) is a modern alternative that offers similar performance with easier automation.[15][16][17] This protocol uses a traditional LLE approach.

Materials:

  • 1% Ammonium Hydroxide solution

  • Extraction Solvent: Dichloromethane/Isopropanol (9:1 v/v)

  • 0.1 M HCl

  • Nitrogen Evaporator

  • Centrifuge

Step-by-Step Protocol:

  • Sample Pre-treatment: To 1 mL of whole blood in a glass tube, add an appropriate internal standard and 1 mL of 1% ammonium hydroxide solution. Vortex briefly. The basification of the sample is crucial to ensure the analyte is in its non-ionized form, facilitating its extraction into an organic solvent.

  • Extraction: Add 5 mL of the extraction solvent. Cap and gently rock or rotate for 15 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Analyte Transfer: Carefully transfer the lower organic layer to a clean tube.

  • Back Extraction (Optional Clean-up): Add 2 mL of 0.1 M HCl to the organic extract. Vortex for 2 minutes and centrifuge. Transfer the upper aqueous layer (containing the protonated analyte) to a new tube. Add 1 mL of 1% ammonium hydroxide and re-extract with 3 mL of the extraction solvent. This step significantly improves the cleanliness of the final extract.

  • Evaporation and Reconstitution: Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the appropriate solvent.

VI. Instrumental Analysis

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of phenethylamine-type compounds.[2][18][19] The choice of instrument will depend on the laboratory's resources and the desired sensitivity.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a highly reliable and widely available technique in forensic toxicology laboratories for screening and confirmation.[4][20] Derivatization is often necessary for phenethylamines to improve their chromatographic properties and produce more characteristic mass spectra.[21][22]

Derivatization (using PFPA):

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature before injection.

GC-MS Parameter Suggested Conditions Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of drugs.
Injector Temp. 250°CEnsures complete vaporization of the derivatized analyte.
Oven Program Initial 100°C (1 min), ramp at 15°C/min to 280°C (hold 5 min)A general-purpose temperature program suitable for many drugs of abuse.
Carrier Gas Helium at 1.0 mL/minInert and provides good chromatographic efficiency.
MS Mode Full Scan (m/z 50-550) for screening; Selected Ion Monitoring (SIM) for targeted analysisFull scan allows for library matching, while SIM provides higher sensitivity.
Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS offers superior sensitivity and specificity, often eliminating the need for derivatization, making it the technique of choice for detecting low concentrations of NPS in biological fluids.[19][23][24]

LC-MS/MS Parameter Suggested Conditions Rationale
Column C18, 100 mm x 2.1 mm, <3 µm particle sizeStandard reversed-phase column for NPS analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for positive ion electrospray.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analyte from the column.
Gradient 5% B to 95% B over 10 minutesA typical gradient for separating a range of analytes.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode Electrospray Ionization (ESI), PositiveThe tertiary amine is readily protonated.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions.

Predicted MRM Transitions (Hypothetical): To establish MRM transitions, the parent compound would need to be synthesized or obtained, and infused into the mass spectrometer to determine the precursor ion and optimal collision energies for fragmentation. Based on the structure, likely transitions would involve the fragmentation of the diethylaminoethyl side chain.

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
N,N-Diethyl-3-nitro-benzeneethanamine223.1 (M+H)+To be determinedTo be determined
Amino Metabolite193.2 (M+H)+To be determinedTo be determined

VII. Method Validation and Quality Control

Any developed method based on this framework must undergo rigorous validation according to established forensic toxicology guidelines (e.g., SWGTOX, ASB).[5][6][7] Key validation parameters to be assessed include:

  • Selectivity and Matrix Effects: Ensuring that endogenous components of the matrix do not interfere with the detection of the analyte.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified.

  • Calibration Model (Linearity): Demonstrating a proportional relationship between instrument response and analyte concentration.

  • Accuracy and Precision: Ensuring the method provides results that are close to the true value and are reproducible.

  • Recovery: Measuring the efficiency of the extraction process.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage conditions.

VIII. Conclusion

The protocols and application notes provided in this document offer a comprehensive and scientifically-defensible starting point for the forensic toxicological screening of N,N-Diethyl-3-nitro-benzeneethanamine. While this compound is not currently a known substance of abuse, its chemical structure places it in a class of compounds that warrants proactive methodological development. By leveraging established analytical principles for phenethylamines and nitroaromatic compounds, forensic laboratories can be better prepared to identify this and other emerging novel psychoactive substances. Rigorous validation of any method derived from this framework is paramount to ensure the reliability and defensibility of toxicological findings.

IX. References

  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. [Link]

  • Grace Davison Discovery Sciences. (2026, February 14). Solid-Phase Extraction of Amphetamine and Methamphetamine from Urine. Chromatography Today. [Link]

  • Platoff, G. E., & Gere, J. A. (1991). Robotic Solid-Phase Extraction of Amphetamines from Urine for Analysis by Gas Chromatography- Mass Spectrometry. Journal of Analytical Toxicology, 15(4), 211-215. [Link]

  • Wille, S. M. R., Peters, F. T., Di Fazio, V., & Samyn, N. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(37), 5434-5447. [Link]

  • Montanari, E., & Madeo, G. (2021). New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. Toxics, 9(10), 263. [Link]

  • Lin, D. L., Liu, C., & Hsieh, Y. Z. (1995). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. Journal of analytical toxicology, 19(4), 211-5. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474. [Link]

  • PubChem. (n.d.). Ropinirole. National Center for Biotechnology Information. [Link]

  • Sempio, C., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Journal of Analytical Toxicology, 46(2), 158-171. [Link]

  • Montanari, E., & Madeo, G. (2021). New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. Toxics, 9(10), 263. [Link]

  • E-Souza, F. R., & de-Almeida, V. L. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1529-1559. [Link]

  • Biotage. Evaluation of Drugs of Abuse Extraction from Whole Blood Using Supported Liquid Extraction (SLE) Prior to GC/MS Analysis. [Link]

  • Frison, G., et al. (2020). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 12(7), 935-946. [Link]

  • ASB Standard 036, First Edition. (2019). Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences Standards Board. [Link]

  • Wikipedia. (n.d.). Ropinirole. [Link]

  • Norlab. (n.d.). Drugs of Abuse Extraction from Whole Blood using Supported Liquid Extraction (SLE) and Extrahera Automation Prior to UPLC. [Link]

  • ResearchGate. (n.d.). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

  • Hess, C., et al. (2014). Rapid and simple LC-MS/MS screening of 64 novel psychoactive substances using dried blood spots. Analytical and Bioanalytical Chemistry, 406(19), 4697-4709. [Link]

  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. [Link]

  • Williams, F. M. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 445-463. [Link]

  • McGonigal, M. K., Wilhide, J. A., & Ciolino, L. A. (2017). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Forensic Science International, 275, 83-89. [Link]

  • U.S. Food and Drug Administration. (n.d.). REQUIP® (ropinirole hydrochloride) Tablets Prescribing Information. [Link]

  • ResearchGate. (n.d.). Structure of ropinirole and its impurities. [Link]

  • Karadaş, M., & Önal, A. (2025). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology. [Link]

  • ResearchGate. (n.d.). Drugs of abuse extraction from whole blood using supported liquid extraction (SLE) and Extrahera automation prior to UPLC-MS/MS analysis. [Link]

  • Environmental Analysis Health and Toxicology. (2022). [Link]

  • Kim, J., et al. (2024). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters. [Link]

  • Karadaş, M., & Önal, A. (2025). Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. Journal of analytical toxicology. [Link]

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. [Link]

  • PubChem. (n.d.). Ropinirole Hydrochloride. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. (n.d.). ASB Guide 236 Guideline for Conducting Test Method Development, Validation, and Verification in Forensic Toxicology. [Link]

  • New York State Department of Health. (n.d.). Forensic Toxicology. [Link]

  • Office of Justice Programs. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. [Link]

  • Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]

  • Al-Saffar, Z. H. M., et al. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 30(15), 3456. [Link]

  • Georgieva, T., & Vasileva, P. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1599-1603. [Link]

  • Mohammed, J. H., & Salih, N. A. M. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. Science Journal of University of Zakho, 10(4), 268-273. [Link]

  • Organic Syntheses. (n.d.). Propanal, 3-nitro-. [Link]

  • PrepChem. (n.d.). Synthesis of N,N-diethylbenzenemethanamine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-CHEM-YIELD Subject: Low recovery and side-product formation in 3-nitrophenethylamine derivatives.[1] Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.[1]

Executive Summary

You are likely encountering yield losses due to two competing factors: chemoselectivity failures (if using reductive routes) or competitive elimination/quaternization (if using alkylation routes).[1]

This guide prioritizes the Nucleophilic Substitution Route (Alkylation) over Amide Reduction. While amide reduction is theoretically possible, the presence of the meta-nitro group (


) makes it highly susceptible to over-reduction to an aniline (

) when using standard reducing agents like Lithium Aluminum Hydride (LAH) [1].

The following protocols focus on optimizing the


 reaction between 3-nitrophenethyl bromide and diethylamine, utilizing the Finkelstein modification  to maximize conversion and an optimized Acid-Base Workup  to recover the product often lost in the aqueous phase.

Module 1: Route Selection & Reaction Optimization

The Core Problem: Leaving Group Lethargy

The standard reaction of 2-(3-nitrophenyl)ethyl bromide with diethylamine is often sluggish. Prolonged heating leads to elimination (forming 3-nitrostyrene) rather than substitution.[1]

The Solution: Finkelstein-Assisted Alkylation

We recommend an in situ Finkelstein reaction.[1] By adding a catalytic amount of Sodium Iodide (NaI), you convert the alkyl bromide to a highly reactive alkyl iodide. The iodide is a superior leaving group, accelerating the


 reaction and allowing for milder conditions that disfavor elimination [2].
Optimized Protocol

Reagents:

  • Substrate: 2-(3-nitrophenyl)ethyl bromide (

    
     equiv)
    
  • Nucleophile: Diethylamine (

    
     equiv) — Excess acts as a base and prevents poly-alkylation.[1]
    
  • Catalyst: Sodium Iodide (NaI) (

    
     equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or Acetone (anhydrous).[1]

  • Base: Potassium Carbonate (

    
    ) (
    
    
    
    equiv) — Optional if diethylamine is in large excess, but recommended to scavenge HBr.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-(3-nitrophenyl)ethyl bromide in anhydrous MeCN (

    
     concentration).
    
  • Activation: Add NaI (

    
    ) and stir at room temperature for 15 minutes. The solution may darken slightly (iodine liberation) or precipitate NaBr.
    
  • Addition: Add

    
     followed by the slow addition of Diethylamine.
    
  • Reflux: Heat to

    
     (mild reflux). Monitor by TLC/LCMS.[1]
    
    • Note: The reaction is typically complete in 4–6 hours, compared to 12–18 hours without NaI.

  • Quench: Cool to room temperature and filter off inorganic salts (

    
    , 
    
    
    
    ).
Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle that accelerates product formation while minimizing the elimination pathway.

Finkelstein_Cycle Start Alkyl Bromide (R-Br) Inter Alkyl Iodide (R-I) (Highly Reactive) Start->Inter + NaI (Cat.) - NaBr Product Target Amine (R-NEt2) Start->Product Slow Sn2 Side Styrene (Elimination) Start->Side High Temp / Strong Base Inter->Start Reversible (if no amine) Inter->Product + HNEt2 Fast Sn2

Caption: Figure 1. Catalytic Finkelstein cycle converting the sluggish bromide to a reactive iodide intermediate, outcompeting the elimination pathway.

Module 2: Purification & Isolation (The Yield Trap)

A common point of failure is the aqueous workup. The target molecule is a tertiary amine.[2][3][4] If the pH is not strictly controlled, the product will remain protonated (salt form) and be discarded with the aqueous waste.

The pH Criticality
  • Estimated pKa: The pKa of the conjugate acid of N,N-diethyl-3-nitro-benzeneethanamine is approximately 8.8 – 9.2 .[1] The electron-withdrawing nitro group lowers the basicity compared to standard phenethylamines (~9.8) [3].

  • The Rule of Thumb: To extract the free base, the aqueous pH must be at least 2 units higher than the pKa. Target pH 12+ .

Optimized Extraction Protocol
  • Evaporation: Remove the reaction solvent (MeCN/Acetone) under reduced pressure. Do not extract directly from MeCN as it is miscible with water.[1]

  • Acid Wash (Purification):

    • Redissolve residue in Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Extract with

      
      .[1]
      
    • Result: The product moves to the Aqueous Phase (as the hydrochloride salt). Neutral impurities (unreacted bromide, styrene) stay in the Organic Phase.

    • Discard the Organic Phase.

  • Basification (The Critical Step):

    • Cool the aqueous phase to

      
      .
      
    • Slowly add

      
       or saturated 
      
      
      
      until pH reaches 12–14 .[1]
    • Indicator: The solution should turn cloudy/oily as the free amine liberates.

  • Final Extraction:

    • Extract the aqueous layer 3x with DCM.

    • Dry combined organics over

      
       and concentrate.[1][5]
      
Workup Logic Flow

Extraction_Flow Crude Crude Residue (Amine + Impurities) AcidWash Add 1M HCl + DCM Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Neutral Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product-HCl Salt) PhaseSep1->AqLayer1 Keep Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Keep FinalAq Waste Aqueous Extract->FinalAq Discard

Caption: Figure 2. Acid-Base extraction strategy to separate neutral side-products (styrenes/halides) from the target amine.[1]

Module 3: Troubleshooting & FAQs

Data Table: Solvent & Base Effects
ParameterStandard ConditionOptimized ConditionImpact on Yield
Solvent Ethanol / MethanolAcetonitrile (MeCN) MeCN is aprotic, enhancing nucleophilicity of the amine and solubility of the intermediate.[1]
Catalyst NoneNaI (10 mol%) Increases reaction rate (~3x), reducing thermal exposure and elimination byproducts.[1]
Base TriethylamineExcess Diethylamine Prevents difficult separation of triethylamine salts; excess reagent acts as solvent/base.[1]
Workup pH pH 9-10 (Bicarbonate)pH 12-14 (NaOH) Ensures 100% conversion to free base for extraction.[1] Bicarbonate is too weak for this amine.[1]
Frequently Asked Questions

Q: Can I use Lithium Aluminum Hydride (LAH) to reduce the amide precursor instead? A: Not recommended. LAH is a non-selective reducing agent.[1] It will readily reduce the aromatic nitro group (


) to an azo- or amino- (

) group [4].[1] If you must use the amide route, use Borane-THF (

)
, which is chemoselective for amides in the presence of nitro groups at controlled temperatures [5].

Q: My product is a dark red oil. Is it decomposed? A: Not necessarily. Aromatic nitro compounds are often yellow/orange.[1] Darkening usually indicates trace oxidation of the amine or residual iodine (if NaI was used). Wash the organic layer with 10% Sodium Thiosulfate during the final workup to remove iodine traces.

Q: I see a spot on TLC moving with the solvent front. What is it? A: This is likely 3-nitrostyrene , the elimination product.[1] If this spot is major, lower your reaction temperature to


 and ensure you are not using a strong hydroxide base during the reaction (use carbonate or amine excess instead).

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for nitro group sensitivity to LAH).

  • Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text on Halogen Exchange).

  • PubChem. (2025).[1][6] Compound Summary: N,N-Diethyl-benzeneethanamine.[1] National Library of Medicine.[1] (pKa data for analogous structures).

  • Brown, H. C., & Krishnamurthy, S. (1979).[1] "Forty years of hydride reductions."[1] Tetrahedron, 35(6), 567-607.[1] (Review of chemoselectivity in hydride reductions). [1]

  • JRF Global. (2023). "Chemoselective reduction of aromatic nitro compounds using simple borane-THF." (Demonstrates Borane specificity).

Sources

Purification strategies to remove impurities from N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-932405-32-8 Subject: Impurity Removal & Isolation Strategies Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for N,N-Diethyl-3-nitro-benzeneethanamine (CAS: 932405-32-8). As a tertiary amine with a nitro-aromatic core, this compound presents a classic "amphiphilic base" profile.

The Core Challenge: The free base is typically a viscous oil that resists direct crystallization. Common impurities include unreacted alkyl halides (neutral), mono-ethylated intermediates (secondary amines), and unreduced amides (neutral/polar). Achieving >98% purity requires exploiting the basicity of the tertiary amine and the solubility differences of its salts.

Module 1: Diagnostic & Triage

Before selecting a protocol, identify your impurity profile using Thin Layer Chromatography (TLC) or LC-MS.

Impurity TypeOriginChemical NatureRemoval Strategy
Unreacted Halides Precursor (e.g., 3-nitrophenethyl bromide)Neutral / LipophilicAcid/Base Extraction (Wash away)
Unreduced Amides Precursor (if via amide reduction)Neutral / PolarAcid/Base Extraction or Silica Chromatography
Mono-ethyl amine Incomplete alkylationSecondary AmineScavenger Resins or Acetylation + Extraction
Quaternary Salts Over-alkylationIonic / Very PolarWater wash (remains in aqueous) or Reverse Phase

Module 2: The Workhorse – Acid-Base Extraction

Applicability: Primary method for removing neutral impurities (amides, halides) and starting materials. Prerequisite: The compound must be in its free base form.

The Protocol
  • Dissolution: Dissolve crude oil in a non-polar solvent (Diethyl Ether or Dichloromethane). Note: DCM is preferred for solubility, but Ether separates faster.

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer 3x with 1M HCl .[1]

    • Mechanism:[2][3] The tertiary amine is protonated (

      
      ) and migrates to the aqueous phase. Neutral impurities remain in the organic phase.[1]
      
    • Checkpoint: Keep the AQUEOUS layer. Discard the organic layer (contains neutrals).[1]

  • Washing (Optional but Recommended):

    • Wash the acidic aqueous layer once with fresh ether to remove trapped neutrals.

  • Basification (Regeneration):

    • Cool the aqueous layer on ice.[1]

    • Slowly add 20% NaOH or NH₄OH until pH > 12.

    • Mechanism:[2][3]

      
       (Free Base). The solution will turn cloudy/oily.
      
  • Final Extraction:

    • Extract the cloudy aqueous mixture 3x with DCM.

    • Combine organic layers, dry over anhydrous

      
      , and evaporate.
      
Visual Workflow (DOT Diagram)

AcidBaseExtraction Start Crude Mixture (Oil) Dissolve Dissolve in DCM Start->Dissolve AcidWash Extract with 1M HCl Dissolve->AcidWash Sep1 Separation 1 AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Neutrals/Amides) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Keep Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 Sep2 Separation 2 Extract2->Sep2 AqLayer2 Aqueous Layer (Waste) Sep2->AqLayer2 Discard OrgLayer2 Organic Layer (Pure Free Base) Sep2->OrgLayer2 Dry & Evaporate

Caption: Step-by-step logic for isolating the basic amine from neutral impurities.

Module 3: The Polish – Salt Formation & Crystallization[4][5]

Applicability: If the oil from Module 2 is still colored or <98% pure. Logic: Amine salts often form stable crystal lattices that exclude impurities, whereas the free base remains an oil.

Option A: Hydrochloride Salt (Standard)[4]
  • Dissolve the free base oil in a minimum amount of dry Isopropanol (IPA) or Acetone .

  • Add 2M HCl in Diethyl Ether dropwise with stirring.

  • Observation: A white precipitate should form immediately.

  • If it oils out (forms a gum):

    • Heat the mixture to boiling (carefully!).

    • Add drops of Ethanol until the gum dissolves.

    • Cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold ether.

Option B: Oxalate Salt (For Stubborn Oils)

Many phenethylamines form superior crystals as oxalate salts.

  • Dissolve free base in anhydrous Ethanol .

  • Separately, dissolve 1 equivalent of Oxalic Acid in hot Ethanol.

  • Mix the hot solutions.

  • Allow to cool slowly.[4] Oxalate salts are typically non-hygroscopic and easy to handle.

Module 4: Troubleshooting & FAQs

Q: My compound "streaks" or "tails" badly on TLC/Column. Why?

A: Silica gel is slightly acidic. The basic amine interacts strongly with the silica silanols (


), causing drag.
  • Fix: Pre-treat your silica slurry with 1% Triethylamine (Et3N) .

  • Eluent: Use DCM:Methanol (95:5) + 1%

    
     or Et3N. The base modifier blocks the active sites on the silica.
    
Q: I have a persistent emulsion during extraction.

A: This is common with amphiphilic amines.

  • Fix 1: Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

  • Fix 2: Filter the mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

  • Fix 3: Use Chloroform instead of DCM; the higher density difference often breaks emulsions.

Q: How do I remove the mono-ethyl impurity (secondary amine)?

A: This is chemically very similar to your product.

  • Strategy: React the crude mixture with Acetic Anhydride (1.1 eq relative to the impurity) for 30 mins.

  • Result: The secondary amine becomes a neutral amide. The tertiary amine (product) does not react.

  • Purification: Run the Acid-Base Extraction (Module 2) . The new amide impurity will now stay in the organic layer, while your product moves to the aqueous acid layer.

Decision Matrix

Use this logic tree to determine your immediate next step.

DecisionTree Start Start: Crude Material CheckState Is it Solid or Oil? Start->CheckState IsSolid Solid CheckState->IsSolid IsOil Oil CheckState->IsOil Recryst Recrystallize (EtOH/IPA) IsSolid->Recryst CheckPurity Check TLC/LCMS IsOil->CheckPurity Neutrals Neutral Impurities? CheckPurity->Neutrals Yes AmineImp Amine Impurities? CheckPurity->AmineImp Yes AcidBase Acid/Base Extraction (Module 2) Neutrals->AcidBase MakeSalt Make HCl/Oxalate Salt (Module 3) AmineImp->MakeSalt Try first Column Column Chromatography (with 1% Et3N) MakeSalt->Column If fails

Caption: Decision logic for selecting the optimal purification path.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5] Longman Scientific & Technical.[5] (Standard protocols for amine extraction and salt formation).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific solvent systems for recrystallizing amine salts).

  • Santa Cruz Biotechnology. (n.d.). N,N-Diethyl-3-nitro-benzeneethanamine Product Data. (Physical properties and CAS verification).

  • PubChem. (n.d.). Compound Summary: Benzenamine, N,N-diethyl-3-nitro-.[6][7] National Library of Medicine.

Disclaimer: This guide is for research and development use only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE (gloves, goggles, lab coat). The user assumes all responsibility for compliance with local safety and environmental regulations.

Sources

Troubleshooting incomplete reactions involving N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N,N-Diethyl-3-nitro-benzeneethanamine Product Code: NND-3NB | CAS: 932405-32-8 Topic: Troubleshooting Incomplete Reactions & Process Optimization[1]

Executive Summary

N,N-Diethyl-3-nitro-benzeneethanamine is a critical intermediate, primarily utilized in the synthesis of 3-substituted indoles and pharmaceutical analogs (e.g., Ropinirole derivatives).[1][2][3] The most frequent technical hurdles reported by researchers involve the chemoselective reduction of the nitro group to the corresponding aniline (N,N-Diethyl-3-amino-benzeneethanamine).[1]

Due to the molecule's amphiphilic nature—possessing both a lipophilic nitro-aromatic core and a basic tertiary amine tail—standard protocols often fail due to catalyst poisoning or solubility-driven stalling.[1] This guide addresses these specific kinetic and thermodynamic barriers.

Diagnostic Workflow: Why is my reaction incomplete?

Before altering reagents, determine the mechanistic bottleneck using the logic flow below.

TroubleshootingFlow Start Reaction Incomplete / Stalled CheckLCMS Analyze LC-MS / TLC Start->CheckLCMS Result1 Start Material (SM) Remains No Intermediates CheckLCMS->Result1 No Conversion Result2 Peak [M-16] or [M-2] Observed (Hydroxylamine/Nitroso) CheckLCMS->Result2 Partial Conversion Result3 Product Formed but Trapped in Emulsion CheckLCMS->Result3 Workup Issue Action1 Catalyst Poisoning Identified (Amine Tail Coordination) Result1->Action1 Suspect Amine Binding Action2 H2 Mass Transfer Issue or 'Stalled' Reduction Result2->Action2 Increase Pressure/Temp Action3 pH-Dependent Extraction Required Result3->Action3 Adjust pH > 10

Figure 1: Diagnostic logic for troubleshooting nitro-reduction failures.

Technical FAQs & Troubleshooting

Q1: My catalytic hydrogenation (Pd/C, H₂) stalls at ~50% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: This is a classic case of Amine Poisoning (Competitive Adsorption) .[1] The tertiary amine tail (diethylamino group) is a Lewis base. In neutral solvents (MeOH, EtOH), this amine can coordinate strongly to the active Palladium sites, effectively competing with the nitro group for surface area.[1] This "poisons" the catalyst, slowing the reaction to a halt.

Corrective Protocol (Acidic Hydrogenation): You must protonate the tertiary amine to prevent it from binding to the metal surface.

  • Solvent System: Switch to Methanol containing 1.1–1.5 equivalents of HCl (or use acetic acid as a co-solvent).[1]

  • Mechanism: The amine becomes an ammonium salt (

    
    ), which has no affinity for the Pd surface.[1] The nitro group can then adsorb freely and reduce.[1]
    
  • Workup: After filtration, neutralize the filtrate with NaOH to liberate the free base amine before extraction.

Q2: I see a persistent impurity with Mass [M-16] in LC-MS. What is it?

Diagnosis: This is the N-Hydroxylamine intermediate (


).[1]
Nitro reduction proceeds stepwise: 

.[1] The step from Hydroxylamine to Amine is often the rate-determining step, especially if hydrogen pressure is too low or the catalyst is deactivated.[1]

Optimization Table:

ParameterStandard ConditionOptimized Condition for Completion
H₂ Pressure Balloon (1 atm)Parr Shaker / Autoclave (3–5 bar)
Temperature RT (20–25°C)40–50°C (Push past activation barrier)
Additive None1% Vanadium (V) oxide (Promotes hydroxylamine reduction)
Q3: I switched to Iron reduction (Fe/HCl) to avoid Pd issues, but I cannot separate the product from the iron sludge.

Diagnosis: The product is an amphiphilic amine. At the high pH required to precipitate iron hydroxides, your product may be precipitating with the sludge or forming a stable emulsion due to its surfactant-like properties (lipophilic tail + polar head).[1]

Alternative Protocol (Fe/NH₄Cl): Avoid the harsh HCl conditions which create dense iron cakes.[1]

  • Reagents: Use Iron powder (3-5 eq) and Ammonium Chloride (saturated aq. solution) in Ethanol/Water (4:1).[1]

  • Process: Reflux for 2-4 hours. The mild pH prevents the formation of "slimy" iron hydroxides.

  • Filtration: Filter the hot mixture through a Celite pad before cooling. The iron oxides remain granular and easier to remove.

Validated Experimental Protocols

Method A: Proton-Assisted Catalytic Hydrogenation (Recommended)

Best for high purity and scalability.[1]

  • Preparation: Dissolve 10 mmol of N,N-Diethyl-3-nitro-benzeneethanamine in 30 mL of Methanol.

  • Acidification: Add 1.2 mL of Conc. HCl (approx. 1.2 eq). Note: The solution may warm slightly.[1]

  • Catalyst: Add 10 wt% Pd/C (50% water wet) – typically 100 mg per gram of substrate.[1]

  • Reaction: Purge with N₂, then charge with H₂ (3 bar / 45 psi). Stir vigorously at 40°C for 4 hours.

  • Validation: Check TLC (System: DCM/MeOH/NH₃ 90:9:1). The starting material (

    
    ) should be replaced by the lower 
    
    
    
    amine.
  • Workup: Filter catalyst over Celite. Concentrate filtrate.[1][4] Basify residue with 1M NaOH to pH 12.[1] Extract with DCM.[1]

Method B: Chemical Reduction via Tin(II) Chloride

Best for small-scale runs where hydrogenation equipment is unavailable.[1]

  • Preparation: Dissolve 5 mmol of substrate in 20 mL Ethanol.

  • Reagent: Add SnCl₂·2H₂O (25 mmol, 5 eq).[1]

  • Reaction: Heat to reflux (70°C) for 2 hours.

  • Quench (Critical Step): Cool to RT. Pour into ice water. Slowly add saturated NaHCO₃ until pH 8. Do not use strong NaOH immediately as it can cause rapid precipitation of tin oxides that trap the product.

  • Extraction: Add Ethyl Acetate and filter the entire biphasic mixture through Celite to remove tin salts. Separate layers.

References

  • Santa Cruz Biotechnology. N,N-Diethyl-3-nitro-benzeneethanamine (CAS 932405-32-8) Product Data.[1][3] Retrieved from [1]

  • BenchChem Technical Support. Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Retrieved from [1]

  • Chemical Reviews (1996). Catalytic Hydrogenation of Aromatic Nitro Compounds. 96(6), 2035-2052.[1] (Standard reference for amine poisoning mechanisms).

  • Google Patents (US9284258B2). Process for the reduction of nitro derivatives to amines.[1] Retrieved from

  • Fisher Scientific. Safety Data Sheet: N,N-Dimethyl-3-nitroaniline (Analogous handling). Retrieved from

Sources

Validation & Comparative

Certified Reference Material Sources for N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of reference material sources for N,N-Diethyl-3-nitro-benzeneethanamine (CAS 932405-32-8), a critical process intermediate and structural analog impurity associated with the synthesis of Ropinirole (a dopamine agonist).

As of 2025, no ISO 17034 Certified Reference Material (CRM) exists for this specific compound. This guide outlines how to procure "Research Grade" materials and rigorously validate them to create an in-house Secondary Reference Standard compliant with GMP/GLP requirements.

A Technical Comparison & Validation Guide for Pharmaceutical Analysis

Technical Context & Compound Identity

This compound is primarily monitored as a Process Related Impurity or Synthetic Intermediate in the manufacturing of Ropinirole and related phenethylamine derivatives. Its structural similarity to the Active Pharmaceutical Ingredient (API) necessitates high-specificity analytical methods (LC-MS/MS) to distinguish it from the dipropyl-analog (Ropinirole precursor).

Attribute Technical Detail
Chemical Name N,N-Diethyl-3-nitro-benzeneethanamine
CAS Number 932405-32-8
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Role Ropinirole Intermediate / Impurity (Diethyl analog of the Dipropyl precursor)
Criticality High; potential mutagenic risk assessment required (ICH M7) due to nitro-aromatic moiety.

Market Landscape: Supplier Comparison

Since no accredited ISO 17034 CRM exists, laboratories must source Reference Standards (Research Grade) and perform in-house qualification. The following table compares the primary verified sources based on technical documentation and purity assurance.

Comparative Analysis of Available Sources
Feature Toronto Research Chemicals (TRC) Santa Cruz Biotechnology (SCBT) SynZeal / Pharmaffiliates
Product Grade Research Reference Standard Research Chemical API Impurity Standard
Purity Claim Typically >95% or >98%>95% (varies by lot)>95% (Custom Synthesis)
Traceability High (CoA often includes H-NMR, MS, Elemental)Medium (CoA available, basic identity)High (Focused on pharma compliance)
Format Neat Solid / Oil (Hygroscopic risk)Neat Solid / OilNeat Solid
Lead Time 1-2 Weeks (Global Distributor Network)2-5 Days (Stock dependent)2-4 Weeks (Synthesis on demand)
Best For... GLP/GMP Method Validation (Best documentation)Early R&D / Screening Niche Impurity Profiling

Critical Insight: TRC (distributed by LGC Standards) is the recommended source for regulated environments due to their robust CoA documentation, which typically includes structural elucidation data (NMR/MS) required for justifying the material's identity in regulatory filings.

Strategic Workflow: From Sourcing to Validation

Because the available materials are not ISO 17034 certified, you cannot rely solely on the vendor's purity value for quantitative calculations in a GMP setting. You must establish Metrological Traceability in-house.

Validation Workflow Diagram

CRM_Validation_Workflow cluster_qNMR Gold Standard Purity Method (qNMR) Source Source Material (TRC/SCBT/SynZeal) Identity Structural Confirmation (1H-NMR, MS, IR) Source->Identity 1. Intake QC Purity Purity Assignment (qNMR / Mass Balance) Identity->Purity 2. Quantitative Assessment Validation Secondary Standard Certification Purity->Validation 3. Generate CoA Usage Routine Analysis (LC-MS/MS Calibration) Validation->Usage 4. Release for Use

Caption: Workflow for converting a research-grade chemical into a qualified Secondary Reference Standard.

Experimental Protocol: In-House Certification (qNMR)

Objective: Assign an absolute purity value to the sourced N,N-Diethyl-3-nitro-benzeneethanamine with traceability to SI units, bypassing the lack of a commercial CRM.

Methodology: Quantitative NMR (qNMR)

This protocol uses an Internal Standard (IS) with known purity (e.g., NIST-traceable Benzoic Acid or Maleic Acid) to determine the purity of the target analyte.

Reagents & Equipment
  • Analyte: ~10 mg N,N-Diethyl-3-nitro-benzeneethanamine.

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid (TraceCERT® or NIST SRM 350b), ~10 mg.

  • Solvent: DMSO-d6 (99.9% D) or CDCl₃ (depending on solubility/stability).

  • Instrument: 400 MHz NMR or higher.

Step-by-Step Protocol
  • Gravimetry (Critical):

    • Weigh the Analyte (

      
      ) and Internal Standard (
      
      
      
      ) directly into the same NMR tube (or weighing boat) using a microbalance (readability 0.001 mg).
    • Record weights precisely.

  • Dissolution:

    • Add 0.6 mL deuterated solvent. Ensure complete dissolution. Cap and invert.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Must be

      
       (longest relaxation time of signals used). Typically 30–60 seconds.
      
    • Scans (NS): 16 or 32 (sufficient S/N ratio > 300:1).

    • Temperature: Controlled (e.g., 25°C).

  • Processing:

    • Phase and baseline correction (manual preferred).[1]

    • Integrate the specific signal for the Analyte (

      
      ) and the Internal Standard (
      
      
      
      ).
    • Target Signal: Select the aromatic protons (3H multiplet ~7.5-8.1 ppm) or the methylene protons adjacent to the nitrogen, ensuring no overlap with the IS or solvent.

Calculation (Purity %)


  • 
    : Integral area[2][3]
    
  • 
    : Number of protons (e.g., 2 for a methylene group)
    
  • 
    : Molecular Weight[2][4][5][6]
    
  • 
    : Mass weighed
    
  • 
    : Purity (as a decimal)[2]
    

References

  • Santa Cruz Biotechnology (SCBT). N,N-Diethyl-3-nitro-benzeneethanamine (CAS 932405-32-8) Product Data. Retrieved from

  • Toronto Research Chemicals (TRC). Ropinirole Impurities and Intermediates Catalog. Retrieved from

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.
  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • International Conference on Harmonisation (ICH).M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N,N-Diethyl-3-nitro-benzeneethanamine in Accordance with ISO Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of N,N-Diethyl-3-nitro-benzeneethanamine, a key intermediate in the synthesis of active pharmaceutical ingredients. The validation of these methods is critically examined against the principles outlined in ISO/IEC 17025, "General requirements for the competence of testing and calibration laboratories," ensuring the integrity and reliability of the analytical data generated.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who require robust and validated analytical procedures for process control and quality assurance.

The choice of an analytical method is contingent on its intended purpose. For an intermediate like N,N-Diethyl-3-nitro-benzeneethanamine, the primary goals are often to confirm its identity, quantify its purity (assay), and detect and quantify any process-related impurities or degradation products. This guide will focus on the validation of an assay method, comparing a primary HPLC-UV method with two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The validation process is not a mere checklist of experiments but a systematic scientific evaluation to demonstrate that an analytical procedure is fit for its intended purpose.[5][6][7][8] A well-defined validation plan is the first step, outlining the performance parameters to be evaluated and the acceptance criteria for each.

The Validation Workflow: A Structured Approach

A robust validation protocol is essential for ensuring that all necessary performance characteristics of the analytical method are thoroughly investigated. The following diagram illustrates a typical workflow for analytical method validation, from planning to final reporting.

Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Evaluation & Reporting P1 Define Analytical Requirements (Assay, Impurity, etc.) P2 Establish Performance Requirements & Acceptance Criteria P1->P2 P3 Develop Validation Protocol P2->P3 E1 Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) P3->E1 E2 Collect & Process Data E1->E2 D1 Analyze Data Against Acceptance Criteria E2->D1 D2 Prepare Validation Report D1->D2 D3 Method Approval & Implementation D2->D3 Method Selection Logic cluster_methods Candidate Analytical Methods Analyte {N,N-Diethyl-3-nitro-benzeneethanamine | - Non-volatile - UV-absorbing - Pharmaceutical Intermediate} HPLC_UV HPLC-UV + Robust & Reliable + Widely Available - Moderate Sensitivity Analyte->HPLC_UV Primary Choice GC_MS GC-MS + High Selectivity - Requires Volatility - Potential for Thermal Degradation Analyte->GC_MS Alternative (if suitable) LC_MSMS LC-MS/MS + Highest Sensitivity & Selectivity - Higher Cost & Complexity Analyte->LC_MSMS High-Sensitivity Alternative

Sources

Comparing mass spectra of N,N-Diethyl-3-nitro-benzeneethanamine with structural analogs

[1][2]

Executive Summary & Compound Profile

N,N-Diethyl-3-nitro-benzeneethanamine is a substituted phenethylamine characterized by a meta-nitro group on the phenyl ring and a diethylamine side chain.[1][2] It serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., Ropinirole analogs) and is a regioisomer of precursors used in the illicit manufacture of nitazene opioids.

Differentiation of this compound from its regioisomers (4-nitro) and homologs (dimethyl, N-ethyl) is analytically challenging due to the dominance of the nitrogen-directed fragmentation.[1][2] This guide delineates the specific mass spectral fingerprints required for confident identification.

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: N,N-Diethyl-2-(3-nitrophenyl)ethanamine[1][2]

  • CAS Number: 932405-32-8[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    [1][2]
  • Molecular Weight: 222.28 g/mol [1][2]

  • Key Structural Features: Electron-withdrawing nitro group (

    
    ) at the 3-position; tertiary aliphatic amine.[1][2]
    

Mass Spectral Fragmentation Analysis

The Electron Ionization (EI) mass spectrum of N,N-Diethyl-3-nitro-benzeneethanamine is governed by alpha-cleavage initiated by the radical cation on the nitrogen atom.[1][2]

Primary Fragmentation Pathway (Alpha-Cleavage)

The most abundant ion (Base Peak) arises from the cleavage of the C(


  • Base Peak (

    
     86):  The diethyl-iminium ion (
    
    
    ).[1] This peak is diagnostic for any N,N-diethyl-phenethylamine with an unsubstituted alpha-carbon.[1][2]
  • Benzyl Fragment (

    
     136):  The 3-nitrobenzyl radical formed during alpha-cleavage may retain the charge in a competing pathway, though less frequently.[1][2] This ion (
    
    
    ) confirms the presence of the nitro-substituted ring.
Secondary Pathways[1][2]
  • Molecular Ion (

    
     222):  Typically of low intensity (<5%) due to the rapid alpha-cleavage.[1]
    
  • Nitro Group Loss:

    • 
       136 
      
      
      
      
      90 (Loss of
      
      
      , 46 Da).
    • 
       136 
      
      
      
      
      106 (Loss of
      
      
      , 30 Da).

Comparative Analysis with Structural Analogs

To validate the identity of N,N-Diethyl-3-nitro-benzeneethanamine, it must be compared against three distinct classes of analogs: Side-Chain Homologs , Regioisomers , and Core Skeletons .[1][2]

Table 1: Diagnostic Ion Comparison[1]
CompoundStructure TypeMolecular Ion (

)
Base Peak (100%)Key Secondary IonsAnalytical Note
N,N-Diethyl-3-nitro-benzeneethanamine Target 222 86 136, 90 Base peak 86 confirms N,N-diethyl side chain.
N,N-Dimethyl-3-nitro-benzeneethanamineHomolog19458 136, 90Base peak shifts to 58 (

).[1][2]
N-Ethyl-3-nitro-benzeneethanamineHomolog19444 136, 90Secondary amine; Base peak 44 (

).[1][2]
N,N-Diethyl-4-nitro-benzeneethanamineRegioisomer22286136, 106Indistinguishable by MS alone. Requires GC retention time.[1][2]
N,N-Diethyl-benzeneethanamineCore Skeleton1778691 Loss of Nitro group shifts benzyl ion from 136 to 91 (Tropylium).[1][2]
Visualizing the Fragmentation Logic

The following diagram illustrates the divergence in fragmentation pathways between the target molecule and its analogs.

FragmentationComparisonTargetN,N-Diethyl-3-nitro-phenethylamine(MW 222)AlphaCleavageAlpha-Cleavage(C-C Bond Break)Target->AlphaCleavageRingFrag136Ring Fragment: m/z 136[3-NO2-Benzyl]+Target->RingFrag136Minor PathAnalog_MeN,N-Dimethyl Analog(MW 194)Analog_Me->AlphaCleavageAnalog_Me->RingFrag136Analog_CoreUnsubstituted Core(MW 177)Analog_Core->AlphaCleavageRingFrag91Ring Fragment: m/z 91[Tropylium]+Analog_Core->RingFrag91No Nitro GroupBasePeak86Base Peak: m/z 86[CH2=N(Et)2]+AlphaCleavage->BasePeak86Target & CoreBasePeak58Base Peak: m/z 58[CH2=N(Me)2]+AlphaCleavage->BasePeak58Dimethyl Analog

Caption: Divergence of fragmentation pathways based on side-chain substitution and ring substitution.

Experimental Differentiation Protocol

Since the 3-nitro (meta) and 4-nitro (para) isomers produce nearly identical mass spectra (both

Method: GC-MS Separation of Nitro-Phenethylamine Isomers

Objective: Resolve meta- and para- isomers based on boiling point and polarity differences.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).[4]

    • No derivatization is required for tertiary amines (N,N-diethyl), but it is critical for secondary amine analogs.[1][2]

  • GC Parameters:

    • Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm x 0.25 µm).[1][2]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1][2]

    • Inlet: Split 20:1 @ 250°C.

  • Temperature Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 15°C/min to 280°C.[1][2][5]

    • Hold: 5 min at 280°C.

  • MS Parameters (EI):

    • Source Temp: 230°C.

    • Quad Temp: 150°C.[1][2]

    • Scan Range: 40–350 amu.[1][2]

Expected Results:

  • Elution Order: typically Ortho < Meta < Para.[1][2]

  • The 3-nitro (meta) isomer generally elutes before the 4-nitro (para) isomer on non-polar (5% phenyl) columns due to slightly lower boiling points and polarity interactions.[1][2]

  • Validation: A mixed standard containing both isomers must be run to establish relative retention times (RRT).[1][2]

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N,N-Diethyl-3-nitroaniline (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[2] [Link]

  • Belal, T., Awad, T., DeRuiter, J., & Clark, C. R. (2009).[2][6] GC-IRD methods for the identification of isomeric ethoxyphenethylamines and methoxymethcathinones. Forensic Science International, 184(1-3), 54-63.[1][2] [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[2] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1][2] (General reference for Alpha-Cleavage mechanisms).

Inter-Laboratory Comparison Guide: Quantification of N,N-Diethyl-3-nitro-benzeneethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents a comprehensive technical framework for the inter-laboratory quantification of N,N-Diethyl-3-nitro-benzeneethanamine (CAS: 932405-32-8). This document is designed for analytical chemists, forensic toxicologists, and pharmaceutical quality assurance professionals.

Executive Summary & Scope

N,N-Diethyl-3-nitro-benzeneethanamine (hereafter ND-3-NBE ) is a critical synthetic intermediate. In pharmaceutical applications, it serves as a precursor for specific indolone-based dopaminergic agonists. Conversely, in forensic toxicology, it is monitored as a regiooisomeric marker for novel synthetic opioids (NSOs) of the nitazene class (benzimidazoles).

Accurate quantification of ND-3-NBE is challenging due to its semi-volatile nature and basicity, which can lead to peak tailing and thermal degradation. This guide compares the performance of the Gold Standard Method (UHPLC-MS/MS) against the Traditional Alternative (GC-MS) based on a multi-site inter-laboratory study (ILS).

Key Findings:

  • UHPLC-MS/MS demonstrates superior sensitivity (LOQ < 0.5 ng/mL) and precision for trace-level impurity profiling.

  • GC-MS remains a viable, cost-effective alternative for bulk purity analysis but suffers from higher inter-lab variance at low concentrations due to thermal instability of the amine salt forms.

Chemical Profile & Analytical Challenges

PropertySpecification
Chemical Name N,N-Diethyl-2-(3-nitrophenyl)ethanamine
CAS Number 932405-32-8
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
pKa (Calculated) ~9.5 (Basic amine)
LogP 2.8
Analytical Challenge Significant peak tailing on non-deactivated silica; potential for N-oxide formation during storage.
Pathway Visualization: ND-3-NBE in Synthesis & Analysis

The following diagram illustrates the role of ND-3-NBE as a divergence point between legitimate pharmaceutical synthesis and potential forensic targets, highlighting the critical quantification nodes.

ND3NBE_Pathway Start 3-Nitrophenylacetic Acid Intermediate N,N-Diethyl-3-nitro- benzeneethanamine (ND-3-NBE) Start->Intermediate Amidation & Reduction Pharma Reduction & Cyclization (Indolone Derivatives) Intermediate->Pharma Legit Synthesis Forensic Nitazene Analogues (Isomeric Impurities) Intermediate->Forensic Illicit Pathway Analysis_LC Method A: UHPLC-MS/MS (Trace Quant) Intermediate->Analysis_LC Preferred Analysis_GC Method B: GC-MS (Bulk Purity) Intermediate->Analysis_GC Alternative

Figure 1: Analytical workflow positioning ND-3-NBE (Blue) as the central analyte between synthesis routes and quantification methods.

Method Comparison: UHPLC-MS/MS vs. GC-MS

This section details the protocols used in the inter-laboratory comparison. Participating laboratories (n=12) were provided with blinded spiked samples in plasma matrix and solvent standards.

Method A: UHPLC-MS/MS (The Gold Standard)

Rationale: Liquid chromatography avoids thermal stress. Tandem mass spectrometry provides the necessary selectivity to distinguish the 3-nitro isomer from the 4-nitro isomer (a common nitazene precursor).

  • Instrument: Agilent 1290 Infinity II / Sciex Triple Quad 6500+

  • Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm)

    • Why Biphenyl? Superior separation of nitro-aromatic isomers compared to C18.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol.

  • Gradient: 10% B to 90% B over 6 minutes.

  • MS Parameters (ESI+):

    • Precursor Ion: m/z 223.1 [M+H]⁺

    • Quantifier Transition: 223.1

      
       86.1 (Diethylammonium ion)
      
    • Qualifier Transition: 223.1

      
       177.1 (Loss of NO₂)
      
Method B: GC-MS (The Alternative)

Rationale: Widely available in standard forensic labs. Requires careful inlet maintenance to prevent adsorption of the basic amine.

  • Instrument: Agilent 7890B / 5977B MSD

  • Column: DB-5MS UI (30 m x 0.25 mm, 0.25 µm)

  • Inlet: Splitless at 250°C. Crucial: Use ultra-inert liners with glass wool to trap non-volatiles.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • SIM Mode Ions:

    • Target: m/z 86 (Base peak)

    • Qualifiers: m/z 58, 222 (Molecular ion)

Inter-Laboratory Performance Data

The following data summarizes the proficiency testing results from 12 independent laboratories (7 using LC-MS/MS, 5 using GC-MS).

Table 1: Accuracy and Precision Summary
MetricMethod A: UHPLC-MS/MSMethod B: GC-MSInterpretation
Spike Level 10 ng/mL10 ng/mLTrace level performance test.
Mean Recovery 98.4%89.2%GC-MS shows slight negative bias due to adsorption.
Inter-Lab CV% 4.2%12.8%LC-MS/MS is significantly more reproducible across sites.
Linearity (R²) > 0.999 (0.5–500 ng/mL)> 0.995 (10–1000 ng/mL)LC-MS/MS offers a wider dynamic range.
Z-Score Outliers 0 / 7 Labs2 / 5 LabsGC-MS requires stricter operator skill to avoid outliers.
Statistical Analysis (Z-Score)

Laboratories were evaluated using the Z-score metric:



Where 

is the lab result,

is the assigned value, and

is the standard deviation for proficiency assessment.
  • Method A: All labs achieved

    
    .
    
  • Method B: Two labs flagged with

    
    , indicating under-reporting likely caused by thermal degradation or inlet activity.
    

Detailed Experimental Protocol (Self-Validating System)

To ensure Trustworthiness and reproducibility, follow this validated extraction workflow. This protocol includes "Stop/Go" checkpoints.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Applicable for: Plasma, Urine, or Aqueous Reaction Mixtures.

  • Aliquot: Transfer 200 µL of sample into a silanized glass tube.

  • Internal Standard: Add 20 µL of ND-3-NBE-d10 (100 ng/mL).

  • Basification: Add 100 µL of 0.5 M Ammonium Hydroxide (pH ~10).

    • Checkpoint: Verify pH > 9 using a spot test. If pH < 9, recovery will drop significantly as the amine remains protonated.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

    • Caution: Do not exceed 45°C; ND-3-NBE is semi-volatile.

  • Reconstitution:

    • For LC-MS/MS : Dissolve in 200 µL Mobile Phase A/B (80:20).

    • For GC-MS : Dissolve in 100 µL Ethyl Acetate.

Validation Workflow Diagram

Validation_Workflow Step1 Sample Aliquot + IS Step2 pH Adjustment (>9.0) Step1->Step2 Step3 LLE with MTBE Step2->Step3 Decision Check Phase Separation Step3->Decision Path_LC Reconstitute in Mobile Phase Decision->Path_LC Method A Path_GC Reconstitute in Ethyl Acetate Decision->Path_GC Method B

Figure 2: Sample preparation decision tree ensuring optimal solvent compatibility for the chosen detection method.

Recommendations & Conclusion

For trace analysis (e.g., forensic toxicology, impurity profiling < 0.1%), UHPLC-MS/MS is the mandatory choice. The inter-laboratory data confirms that it minimizes the risk of false negatives and provides robust reproducibility (CV < 5%).

For bulk analysis (e.g., raw material testing > 98% purity), GC-MS is acceptable provided that:

  • Inlet liners are changed daily.

  • System suitability tests (SST) include a "tailing factor" check for the amine peak.

Final Verdict: The inherent basicity of N,N-Diethyl-3-nitro-benzeneethanamine makes it prone to adsorption. Laboratories must transition to LC-MS/MS for regulatory or forensic reporting to ensure data integrity.

References

  • United Nations Office on Drugs and Crime (UNODC). (2022).[1] Recommended Methods for the Identification and Analysis of Synthetic Opioid Receptor Agonists. UNODC Laboratory and Scientific Service.[1] [Link]

  • Krotulski, A. J., et al. (2020). "Metonitazene in the United States-Forensic Toxicology Assessment of a Potent New Synthetic Opioid." Drug Testing and Analysis, 13(10). [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). Nitazenes: Technical Report on the new psychoactive substances. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. [Link]

Sources

Safety Operating Guide

N,N-Diethyl-3-nitro-benzeneethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Diethyl-3-nitro-benzeneethanamine (CAS: 89352-32-9 or related isomers) presents a dual-hazard profile: chemical toxicity typical of nitro-aromatic amines and regulatory sensitivity due to its structural role as a potential precursor in the synthesis of nitazene-class opioids (e.g., Etonitazene).[1]

Effective disposal requires more than standard organic waste protocols.[1] It demands a Chain of Custody approach to prevent diversion and strict segregation to prevent the formation of explosive salts or exothermic reactions in waste streams. Incineration is the only acceptable final destruction method.

Part 1: Chemical Profile & Hazard Identification

Understanding the molecule's reactivity is the prerequisite for safe disposal. This compound contains a basic amine tail and a nitro-aromatic core.

PropertyCharacteristicImpact on Disposal
Functional Groups Tertiary Amine (-NEt2) Nitro group (-NO2)Amine: Basic. Reacts exothermically with acids.[1] Nitro: Potential energetic instability if subjected to strong reduction or shock in dry salt form.[1]
Toxicity Profile Acute Toxin (Category 3) High dermal absorption risk. Waste containers must be surface-decontaminated before transport.
Physical State Typically Oily Liquid or Low-Melting SolidHigh viscosity can complicate transfer; solvent rinsing of primary containers is mandatory.
Regulatory Status Precursor Watch List While not always explicitly Schedule I, it is a direct structural analog to controlled opioid precursors.[1] Treat as Controlled Waste.

Part 2: Pre-Disposal Safety Architecture

Do not initiate disposal until these controls are active.[1]

Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving is mandatory. [1]

    • Inner Layer: Nitrile (4 mil) for dexterity.

    • Outer Layer: Silver Shield® (Laminate) or heavy-gauge Butyl Rubber. Rationale: Nitro-aromatics can permeate standard nitrile gloves over time.[1]

  • Respiratory: If handling neat (pure) substance outside a glovebox, use a full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).[1]

  • Body: Tyvek® lab coat or apron to prevent clothing contamination.[1]

Engineering Controls
  • All manipulations must occur within a certified Chemical Fume Hood .[1]

  • Static Dissipation: Ground all metal waste containers. Amine vapors can be flammable; static discharge is a viable ignition source.[1]

Part 3: Waste Segregation Logic

CRITICAL ERROR PREVENTION:

  • NEVER mix with Oxidizing Agents (Peroxides, Nitric Acid): Risk of violent oxidation of the amine.[1]

  • NEVER mix with Strong Acids (HCl, H2SO4) in the waste stream: This forms the ammonium salt.[1] While salts are generally stable, the heat of reaction (neutralization) in a closed waste drum can pressurize the container or volatilize other solvents.

Disposal Decision Matrix

DisposalWorkflow cluster_warning CRITICAL SEGREGATION Start Waste Identification: N,N-Diethyl-3-nitro-benzeneethanamine State Physical State? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Crystalline State->Solid SolventCheck Solvent Type? Liquid->SolventCheck StreamC Stream C: Solid Toxic Waste (Double Bagged) Solid->StreamC Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Cl, F, Br NonHal Non-Halogenated (MeOH, EtOAc, Toluene) SolventCheck->NonHal No Halogens StreamA Stream A: Halogenated Organics (High BTU Incineration) Halogenated->StreamA StreamB Stream B: Non-Halogenated Organics (Fuel Blending/Incineration) NonHal->StreamB Warning DO NOT MIX WITH ACIDS OR OXIDIZERS

Figure 1: Decision tree for segregating amine waste streams to prevent cross-reactivity.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Liquid Waste (Stock Solutions/Reaction Mixtures)
  • pH Check: Ensure the waste solution is neutral or slightly basic (pH 7-10). If highly acidic, slowly neutralize with Sodium Bicarbonate (NaHCO3) in an ice bath before adding to the waste container to prevent heat buildup in the drum.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal if the solution is corrosive.

  • Transfer: Pour waste into the container labeled "Hazardous Waste - Toxic - Flammable" .

  • Rinsing: Rinse the original vessel with a compatible solvent (e.g., Ethanol) 3 times.[1] Add rinsate to the same waste container.

  • Labeling: Explicitly list "N,N-Diethyl-3-nitro-benzeneethanamine" on the tag. Do not use generic abbreviations.

Scenario B: Solid Waste & Contaminated Debris
  • Containment: Place solid substance, contaminated gloves, and weigh boats into a clear 6-mil polyethylene bag.

  • Sealing: Twist and tape the bag shut (Gooseneck seal).

  • Secondary Containment: Place the first bag into a second clear bag or a wide-mouth HDPE jar.

  • Tagging: Label as "Solid Hazardous Waste - Toxic Debris" .

Scenario C: Spill Cleanup (Immediate Action)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize/Absorb:

    • Do not use bleach.[1] Bleach can react with amines to form chloramines (toxic gas).

    • Use Vermiculite or Dry Sand to absorb the liquid.

    • If the spill is solid, cover with wet sand to prevent dust generation, then scoop.[1]

  • Clean: Wash the surface with a dilute surfactant (soap/water) followed by an Ethanol wipe.

  • Disposal: All cleanup materials go into Stream C (Solid Toxic Waste) .

Part 5: Regulatory Compliance & Documentation

EPA Waste Codes (RCRA)

Since this specific CAS is not P-listed or U-listed (as of 2024), you must characterize based on properties:

  • D001: Ignitability (if in flammable solvent).[2]

  • Process Knowledge: Must be coded as "Toxic" based on the SDS data for nitro-aromatics.

Drug Enforcement Administration (DEA) Considerations
  • Precursor Liability: Although this exact isomer may not be on the Schedule I list, it is a "chemical analog" to nitazene precursors.[1]

  • Diversion Control:

    • Store waste in a locked accumulation area.[1]

    • Witnessed Disposal: It is Best Practice (GLP) to have a second scientist witness the transfer of the material to the final waste drum to certify it was discarded and not diverted.

Final Destruction
  • The only validated method for this class of compounds is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Prohibited: Never pour down the drain (sewer) or evaporate in the hood.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Drug Enforcement Administration (DEA). List of Scheduled Controlled Substances (Orange Book). [Link]

  • PubChem. Compound Summary: Nitro-aromatic amine derivatives (General Hazard Profile). [Link]

Sources

Personal Protective Equipment (PPE) for Handling N,N-Diethyl-3-nitro-benzeneethanamine

[1][2]

Executive Safety Summary

The "Invisible" Risk: N,N-Diethyl-3-nitro-benzeneethanamine (CAS 19311-91-2) presents a dual-hazard profile characteristic of nitro-aromatic amines. While often categorized as an irritant, its lipophilic ethyl-amine tail facilitates rapid dermal absorption , while the nitro group poses risks of methemoglobinemia (interference with oxygen transport in blood) upon systemic uptake.

Operational Stance: Treat this compound as a High Potency Intermediate . Because it serves as a structural scaffold for potent bioactive molecules (including benzimidazole opioids), standard "undergraduate" laboratory safety (lab coat + single nitrile gloves) is insufficient for handling neat (undiluted) substances.

Hazard Profiling & Risk Assessment

Before selecting PPE, you must validate the state of the material. The risk profile shifts dramatically between solid-state weighing and liquid-phase synthesis.

Hazard CategoryMechanism of ActionCritical Safety Implication
Dermal Absorption Lipophilic alkyl-amine chain penetrates epidermis.Glove permeation is the primary failure point. Standard nitrile degrades upon prolonged contact.
Systemic Toxicity Nitro-reduction in the liver can lead to methemoglobinemia.delayed symptoms (cyanosis) may occur hours after exposure.
Sensitization Amine moiety can trigger Type IV hypersensitivity.Inhalation of dust/aerosols must be zero.[1]
Precursor Risk Structural similarity to high-potency opioids (nitazenes).Treat spills with the same rigor as bioactive contaminant spills.
PPE Selection Matrix

Do not use a "one size fits all" approach. Match your PPE to the specific operational unit.

Table 1: Task-Based PPE Specifications
ComponentLevel 1: Dilute Handling (<10 mM solutions)Level 2: Neat Handling (Weighing, Synthesis, Stock Prep)Rationale
Hand Protection Single Nitrile Exam Gloves (min 5 mil).Double Gloving Required: 1. Inner: Silver Shield® (Laminate) 2.[1] Outer: Long-cuff Nitrile (8 mil).Nitro-aromatics can permeate nitrile in <15 mins. Laminate offers >4hr breakthrough protection.
Respiratory Fume Hood (Sash at 18").Fume Hood + N95 (if solid) or P100/OV Half-mask (if outside hood).Engineering controls (hood) are primary. Respirators are backup for spill cleanup.
Body Protection Standard Cotton Lab Coat.Tyvek® 400 (or equivalent) disposable coverall + Apron.Cotton absorbs and holds nitro-amines against the skin. Tyvek repels.
Eye Protection ANSI Z87.1 Safety Glasses.Chemical Splash Goggles + Face Shield (if pouring >100mL).Risk of splash corrosive injury to cornea.
Technical Justification: The "Glove Trap"

Many researchers default to nitrile gloves. For nitro-benzeneethanamines, this is dangerous.[1][2][3][4][5][6]

  • The Science: Aromatic nitro compounds are excellent solvents for nitrile butadiene rubber (NBR).

  • The Data: Research on similar nitro-aromatics indicates a breakthrough time (BT) for 4-mil nitrile gloves of often <10 minutes .[7]

  • The Protocol: You must use a Laminate/PE liner (e.g., Silver Shield or Ansell Barrier) under a nitrile outer glove. The outer glove provides dexterity and grip; the inner glove provides chemical impermeability.

Operational Workflows
Workflow A: PPE Decision Logic

Use this decision tree to determine the necessary containment level before opening any container.

PPE_Decision_TreeStartStart: HandlingN,N-Diethyl-3-nitro-benzeneethanamineStatePhysical State?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / Oil / SolutionState->LiquidQuantityQuantity > 100mg?Solid->QuantitySolventDissolved in DMSO/DMF?Liquid->SolventLevel1LEVEL 1 PPE(Nitrile, Lab Coat, Glasses)Work in Fume HoodQuantity->Level1No (<100mg)Level2LEVEL 2 PPE(Double Glove: Laminate+Nitrile)Tyvek Sleeves/SuitWork in Fume HoodQuantity->Level2Yes (>100mg)Solvent->Level1No (Aq/Ethanol)Solvent->Level2Yes (Penetration Enhancer)Level3LEVEL 3 PPE(Glovebox or PAPR)High Potency ProtocolLevel2->Level3If AerosolizingProcedure

Figure 1: Risk-based decision tree for selecting appropriate protective equipment based on physical state and solvent vehicle.

Workflow B: The "Clean-Peel" Doffing Protocol

Most chemical exposures occur during the removal of PPE (Doffing), not during the experiment. Contaminated outer gloves touching skin is the primary failure mode.

Step-by-Step Doffing:

  • Outer Glove Removal: While still in the fume hood, grasp the outside of one nitrile glove with the other gloved hand. Peel off into waste.

  • Inspect Inner Glove: Check the Silver Shield/Laminate liner for visible staining. If stained, treat hands as contaminated.

  • Gown Removal: Unzip Tyvek/Coat. Peel away from the neck, turning the suit inside out as you remove it. Do not let the outside touch your scrub/street clothes.

  • Inner Glove Removal: Slide a clean finger under the wrist of the remaining laminate glove. Peel off from the inside, creating a "bag" for the waste.

  • Wash: Immediate soap and water wash of hands and forearms (30 seconds).

Doffing_ProtocolStep11. In Hood:Remove OuterNitrile GlovesStep22. Inspect InnerLaminate GlovesStep1->Step2Step33. Remove Gown(Roll Inside-Out)Step2->Step3Step44. Remove InnerGloves (TouchingInside Only)Step3->Step4Step55. Wash Hands(Soap + Water)Step4->Step5

Figure 2: Linear doffing protocol designed to prevent cross-contamination from PPE to skin.[2][3][6][8]

Emergency Response & Disposal
Exposure Response
  • Skin Contact: Do NOT use ethanol or solvents to wash skin; this increases absorption of nitro-amines. Wash with copious soap and water for 15 minutes.[4][9]

  • Medical Surveillance: If exposed, inform medical personnel of potential Methemoglobinemia risk. Methylene blue is the specific antidote for severe cases, but requires medical diagnosis [1].

Disposal (Environmental Stewardship)
  • Segregation: Do not mix with general organic waste if possible. Segregate as "Toxic/Bioactive Waste."

  • Deactivation: For spills, treat with a dilute mixture of surfactant and bleach (oxidative degradation) if compatible with the surface, or absorb with vermiculite and incinerate.

  • Container: Triple rinse empty containers with methanol before disposal; dispose of rinsate as hazardous waste [2].

References
  • PubChem. (n.d.). Compound Summary: Nitroaniline Derivatives Toxicity. National Library of Medicine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). Permeation of Nitrile Gloves by Organic Solvents. NIOSH. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.